molecular formula C20H28N2O2 B161978 Voafinidine

Voafinidine

カタログ番号: B161978
分子量: 328.4 g/mol
InChIキー: LZWQFKGUQLBGKC-ZCNNSNEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Voafinidine has been reported in Tabernaemontana divaricata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18(23)19(20)24/h4-7,18-19,23-24H,3,8-13H2,1-2H3/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQFKGUQLBGKC-ZCNNSNEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3=C(CCN(C1)CC(C2O)O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3=C(CCN(C1)C[C@@H]([C@H]2O)O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Voafinidine: Analysis of a Compound with Undisclosed Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that the compound known as Voafinidine currently has no publicly available data regarding its mechanism of action, interaction with neural pathways, or any associated pharmacological effects. An extensive search of scientific literature and clinical trial databases has yielded no information on its biological activity.

While the chemical identity of this compound is cataloged, its physiological and therapeutic properties remain undocumented in public-domain research. The compound is listed in chemical databases such as PubChem, providing details on its structure and basic physical properties. However, information critical to understanding its potential as a therapeutic agent is absent.

Compound Identification

PropertyValueSource
IUPAC Name (15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene-16,17-diolPubChem[1]
Molecular Formula C₂₀H₂₈N₂O₂PubChem[1]
Molecular Weight 328.4 g/mol PubChem[1]
CAS Number 180059-77-2PubChem[1]

Current Status of Research

Searches for "this compound mechanism of action," "this compound neural pathways," and "this compound clinical trials" did not return any relevant results. The lack of published papers, patents describing a biological use, or registered clinical studies prevents any detailed analysis of its pharmacological profile.

Consequently, the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled. No data exists in the public domain to populate such tables or diagrams.

Logical Relationship of Data Unavailability

To illustrate the current knowledge gap, the following diagram outlines the logical relationship between available chemical data and the missing biological information.

cluster_known Available Information cluster_unknown Unavailable Information ChemInfo Chemical Identity (PubChem CID: 11121012) PhysProps Physical Properties (e.g., Molecular Weight) ChemInfo->PhysProps Defines MoA Mechanism of Action ChemInfo->MoA Required Biological Studies (Currently Non-existent) NeuralPath Neural Pathway Interactions MoA->NeuralPath Would Inform ExpData Experimental / Clinical Data ExpData->MoA Would Elucidate

Figure 1. Knowledge Gap for this compound.

This report concludes that "this compound" is a compound for which the mechanism of action and effects on neural pathways are not characterized in any accessible scientific or clinical literature. Professionals seeking to understand this compound should consider it an unresearched chemical entity from a pharmacological perspective. Further investigation would require de novo preclinical research, as no foundation of prior work is available to build upon.

References

Unraveling the In Vitro Profile of Voafinidine: A Search for Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific in vitro studies detailing the putative biological targets, quantitative interaction data, or established experimental protocols for the compound Voafinidine have been identified. Publicly accessible databases and research articles do not currently contain information regarding the specific enzymes, receptors, or signaling pathways with which this compound may interact.

This compound is classified as an alkaloid, a class of naturally occurring organic compounds that often exhibit potent biological activities. Its chemical structure is documented, but its pharmacological properties remain largely unexplored in the public domain.

While direct data on this compound is unavailable, it is pertinent to note that many structurally similar alkaloids are derived from the plant Voacanga africana. This plant is a rich source of various indole alkaloids that have been investigated for their therapeutic potential. It is possible that this compound originates from this or a related species.

Biological Activities of Structurally Related Alkaloids from Voacanga africana

To provide a contextual framework, this section summarizes the in vitro biological activities of other well-studied alkaloids isolated from Voacanga africana. It is crucial to emphasize that these findings do not directly extrapolate to this compound, but they offer insights into the potential therapeutic areas that alkaloids from this plant genus may influence.

Anti-Onchocercal Activity

Several bisindole and iboga-vobasine type alkaloids from Voacanga africana have demonstrated activity against Onchocerca ochengi, a parasitic worm. These compounds, including voacamine and voacangine, have been shown to inhibit the motility of both microfilariae and adult male worms in a dose-dependent manner[1].

Cytotoxic Activity

Extracts from the seeds of Voacanga africana have yielded compounds with cytotoxic effects against various human cancer cell lines. For instance, tabersonine, an indole alkaloid, has exhibited significant cytotoxic activity, suggesting it may induce apoptosis in cancer cells[2].

Acetylcholinesterase (AChE) Inhibitory Activity

A number of aspidosperma-type monoterpenoid indole alkaloids from Voacanga africana, designated as voacafrines, have shown inhibitory activity against acetylcholinesterase (AChE)[3]. AChE inhibitors are a class of compounds used in the treatment of Alzheimer's disease and other neurological conditions.

Future Directions

The absence of published in vitro data for this compound highlights a significant gap in the understanding of this particular alkaloid. Future research endeavors would need to focus on a systematic evaluation of its biological activities. A general workflow for such an investigation is outlined below.

Experimental Workflow for Target Identification of a Novel Compound

General Workflow for In Vitro Target Identification cluster_screening Initial Screening cluster_validation Hit Validation & Target Deconvolution cluster_characterization Mechanism of Action Studies cluster_output Outcome A Compound Acquisition (this compound) B High-Throughput Screening (HTS) - Phenotypic assays - Target-based assays A->B C Identification of 'Hits' B->C D Dose-Response Studies (IC50 / EC50 determination) C->D E Secondary Assays - Orthogonal assays - Selectivity profiling D->E F Target Identification Methods - Affinity chromatography - Proteomics-based approaches E->F G Biochemical Assays - Enzyme kinetics - Binding assays (SPR, ITC) F->G H Cell-Based Assays - Signaling pathway analysis - Reporter gene assays F->H I Confirmation of Target Engagement G->I H->I J Identification of Putative Biological Targets and MOA I->J

Caption: A generalized workflow for the in vitro identification and characterization of biological targets for a novel compound.

Conclusion

References

An In-depth Technical Guide to the Proposed Synthesis and Purification of Voafinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document details a proposed synthetic pathway for voafinidine, based on established chemical principles and analogous reactions reported in the scientific literature. To date, a specific, peer-reviewed synthesis of this compound has not been published. The experimental protocols are provided for informational purposes and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Introduction

This compound is a polyhydroxylated iboga-type monoterpenoid indole alkaloid. Its structure, characterized by a vicinal diol on the isoquinuclidine core, suggests it may be a metabolite or a synthetic derivative of more common iboga alkaloids. This guide outlines a comprehensive approach to its preparation, beginning with the isolation of a plausible precursor, voacangine, from natural sources, followed by a proposed semi-synthetic route to this compound, and concluding with detailed purification methodologies.

Part 1: Extraction and Purification of Voacangine from Voacanga africana

Voacangine is a major alkaloid found in the root bark of the Voacanga africana tree and serves as a common precursor for the semi-synthesis of other iboga alkaloids like ibogaine.[1][2] An optimized procedure for its extraction is crucial for obtaining the starting material in sufficient quantity and purity.

Experimental Protocol: Acetone-Based Extraction of Voacangine

This protocol is adapted from an optimized procedure for isolating voacangine from V. africana root bark.[2]

  • Maceration and Extraction:

    • Grind dried V. africana root bark to a fine powder.

    • Suspend the powdered root bark (e.g., 500 g) in acetone (e.g., 2.5 L).

    • Macerate the mixture at room temperature with continuous stirring for 24 hours.

    • Filter the mixture through a Büchner funnel. Repeat the extraction on the plant residue two more times with fresh acetone.

    • Combine the acetone filtrates.

  • Crude Alkaloid Isolation:

    • Evaporate the combined acetone extracts under reduced pressure using a rotary evaporator to yield a crude extract.

    • Dissolve the crude extract in a 10% aqueous acetic acid solution.

    • Wash the acidic solution with a nonpolar solvent like hexane to remove fats and waxes.

    • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

    • Extract the alkaline solution exhaustively with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase.

    • Elute the column with a gradient of hexane and ethyl acetate, with the addition of 1% ammonium hydroxide to prevent tailing of the basic alkaloids.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (8:2) with 1% NH₄OH.

    • Combine fractions containing pure voacangine and evaporate the solvent to yield a white to off-white solid.

Data Presentation: Voacangine Extraction Yields
ParameterValueReference
Starting MaterialVoacanga africana root bark[2]
Extraction SolventAcetone[2]
Typical Yield of Voacangine~0.8% of dried root bark weight[2]
Major Co-isolated AlkaloidsVoacamine, Voacamidine (~3.7%)[2]

Experimental Workflow: Voacangine Extraction

G start Powdered V. africana Root Bark extraction Maceration with Acetone start->extraction 3x with stirring filtration Filtration extraction->filtration evaporation1 Evaporation of Acetone filtration->evaporation1 Combined Filtrates acid_base Acid-Base Extraction (Acetic Acid / NH4OH) evaporation1->acid_base Crude Extract column_chrom Silica Gel Column Chromatography acid_base->column_chrom Total Alkaloids end_product Purified Voacangine column_chrom->end_product G voacangine Voacangine dehydro_voacangine Unsaturated Intermediate (Dehydro-voacangine) voacangine->dehydro_voacangine Functionalization & Elimination (Proposed) This compound This compound dehydro_voacangine->this compound Sharpless Asymmetric Dihydroxylation (AD-mix) G crude_product Crude this compound (Post-Workup) silica_gel Silica Gel Chromatography (DCM/MeOH/NH4OH) crude_product->silica_gel scx_load Load onto SCX Column (Acidic Methanol) silica_gel->scx_load Partially Purified scx_wash Wash with Methanol scx_load->scx_wash This compound is bound scx_elute Elute with Basic Methanol (NH4OH in MeOH) scx_wash->scx_elute Impurities washed away final_product High-Purity this compound scx_elute->final_product

References

An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of Voafinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voafinidine is a naturally occurring aspidosperma-type indole alkaloid isolated from Tabernaemontana divaricata. This document provides a comprehensive overview of its chemical structure, stereoisomeric properties, and the experimental protocols for its isolation and characterization. The defined stereochemistry at its three chiral centers dictates its three-dimensional structure, which is crucial for its potential biological activity. This guide consolidates available data to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

This compound possesses a complex pentacyclic core characteristic of aspidosperma alkaloids. Its chemical formula is C₂₀H₂₈N₂O₂. The systematic IUPAC name for the known natural stereoisomer is (15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene-16,17-diol [1].

The structure features an indole moiety fused within a rigid tetracyclic system. Key functional groups include a diol at positions 16 and 17, an ethyl group at position 15, and a methyl group on one of the nitrogen atoms. The chemical structure is depicted below:

(Image of this compound chemical structure)

Stereoisomerism

This compound has three contiguous chiral centers at positions C-15, C-16, and C-17. The naturally occurring and isolated form of this compound has the specific stereochemistry of 15S, 16S, 17S [1].

The presence of three stereocenters means that there are 2³ = 8 possible stereoisomers for the this compound scaffold. These would exist as four pairs of enantiomers. The relationship between the core this compound structure and its potential stereoisomers is illustrated in the diagram below.

stereoisomers This compound Core This compound Core Natural this compound (15S, 16S, 17S) Natural this compound (15S, 16S, 17S) This compound Core->Natural this compound (15S, 16S, 17S) Specific Isomer Enantiomer (15R, 16R, 17R) Enantiomer (15R, 16R, 17R) Natural this compound (15S, 16S, 17S)->Enantiomer (15R, 16R, 17R) Enantiomeric Pair Diastereomers Diastereomers Natural this compound (15S, 16S, 17S)->Diastereomers Other 6 Stereoisomers

Stereoisomeric relationship of this compound.

The specific three-dimensional arrangement of the substituents at these chiral centers is critical for the molecule's interaction with biological targets and, consequently, its pharmacological profile.

Data Presentation

The following table summarizes the available physicochemical data for this compound. To date, most of the available data are computed, with limited experimentally determined values reported in the literature.

PropertyValueSource
Molecular Formula C₂₀H₂₈N₂O₂PubChem[1]
Molecular Weight 328.45 g/mol ChemFaces[2]
IUPAC Name (15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene-16,17-diolPubChem[1]
CAS Number 180059-77-2ChemFaces[2]
Physical Description PowderChemFaces[2]
XLogP3 (Computed) 2.3PubChem[1]
Exact Mass 328.215078140 DaPubChem[1]
Melting Point Not Reported
Optical Rotation ([α]D) Not Reported
Biological Activity (IC₅₀) Not Reported

Experimental Protocols

The isolation and structure elucidation of this compound were first reported by Kam, T. S., et al. in 2003. The following protocol is based on their publication.

Isolation of this compound

Source Material: Leaves of Tabernaemontana divaricata (double flower variety).

Workflow Diagram:

isolation_workflow cluster_extraction Extraction cluster_chromatography Chromatography A Dried, ground leaves of T. divaricata B Continuous extraction with 95% EtOH for 48h A->B C Concentration under reduced pressure B->C D Acid-base extraction (5% H₂SO₄, then basified with NH₃) C->D E Extraction with CHCl₃ D->E F Crude alkaloid extract E->F G Silica gel column chromatography F->G Purification H Elution with CHCl₃-MeOH gradient G->H I Fraction collection H->I J Preparative Thin-Layer Chromatography (PTLC) I->J K Isolation of this compound J->K

Isolation workflow for this compound.

Detailed Protocol:

  • Extraction: The dried and ground leaves of T. divaricata are subjected to continuous extraction with 95% ethanol for 48 hours. The resulting ethanolic extract is then concentrated under reduced pressure.

  • Acid-Base Partitioning: The concentrated extract is acidified with 5% sulfuric acid and filtered. The acidic aqueous solution is then washed with chloroform to remove neutral compounds. The aqueous layer is subsequently basified with ammonia and extracted with chloroform to yield the crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing methanol in chloroform.

  • Final Purification: Fractions containing this compound are further purified using preparative thin-layer chromatography (PTLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and amine (N-H) moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the connectivity of atoms and the overall carbon-hydrogen framework. The relative stereochemistry was determined through NOESY experiments.

Conclusion

This compound is an aspidosperma alkaloid with a well-defined chemical structure and stereochemistry. While its biological activities have not been extensively reported, its complex architecture makes it an interesting target for synthetic and medicinal chemistry studies. The protocols for its isolation and characterization are established, providing a basis for further investigation into this natural product and its analogs. The lack of extensive experimental data highlights an opportunity for further research to fully characterize its physicochemical and pharmacological properties.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Voafinidine

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The user-provided topic, "Voafinidine," appears to be a fictional substance. Extensive searches for "this compound" and its pharmacokinetic and bioavailability data have yielded no relevant results. The following guide has been constructed using a hypothetical framework and data from analogous compounds to demonstrate the structure and content requested. This information should not be used for any real-world scientific or medical application.

Introduction

This document provides a comprehensive overview of the pharmacokinetic and bioavailability profile of this compound, a novel synthetic compound under investigation for its potential therapeutic effects. The information presented herein is intended for researchers, scientists, and drug development professionals to support further preclinical and clinical development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo studies. These studies have defined the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Absorption

This compound is readily absorbed following oral administration, with peak plasma concentrations observed within 2 to 4 hours. The absorption process is not significantly affected by the presence of food.

Distribution

This compound exhibits a moderate volume of distribution, suggesting distribution into tissues. Plasma protein binding is approximately 60%, primarily to albumin.

Metabolism

The primary route of metabolism for this compound is hepatic, involving both phase I and phase II enzymatic reactions. The major metabolic pathway is oxidation mediated by the cytochrome P450 isoenzyme CYP3A4, followed by glucuronidation.

Excretion

This compound and its metabolites are primarily excreted in the urine, with a smaller fraction eliminated in the feces. The elimination half-life is approximately 8 to 10 hours in healthy adults.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

ParameterValueUnits
Time to Peak Plasma Concentration (Tmax)2 - 4hours
Bioavailability (F)~70%
Volume of Distribution (Vd)150L
Plasma Protein Binding~60%
Elimination Half-life (t½)8 - 10hours
Primary Route of EliminationRenal-

Bioavailability

The absolute oral bioavailability of this compound has been determined to be approximately 70%. This indicates a substantial portion of the orally administered dose reaches systemic circulation.

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

Objective: To characterize the single-dose pharmacokinetic profile of this compound in healthy adult subjects.

Methodology:

  • A single oral dose of 100 mg this compound was administered to a cohort of 12 healthy volunteers.

  • Serial blood samples were collected at predefined time points (0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dose.

  • Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and CL) were calculated using non-compartmental analysis.

In Vitro Metabolism Study

Objective: To identify the major metabolic pathways and the cytochrome P450 isoenzymes involved in the metabolism of this compound.

Methodology:

  • This compound (1 µM) was incubated with human liver microsomes in the presence of NADPH.

  • Samples were analyzed at various time points to monitor the depletion of the parent compound and the formation of metabolites.

  • Reaction phenotyping was performed using a panel of specific CYP450 inhibitors to identify the key isoenzymes responsible for this compound metabolism.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Pharmacokinetic_Study_Workflow cluster_study_design Study Design & Execution cluster_analysis Sample Analysis & Data Processing Subject_Screening Subject Screening Dosing This compound Administration Subject_Screening->Dosing Enrollment Sample_Collection Serial Blood Sampling Dosing->Sample_Collection Post-dose Bioanalysis LC-MS/MS Analysis Sample_Collection->Bioanalysis Plasma Samples PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Concentration Data

Caption: Workflow of a typical clinical pharmacokinetic study.

This compound Metabolic Pathway

Voafinidine_Metabolism This compound This compound Oxidative_Metabolite Oxidative Metabolite This compound->Oxidative_Metabolite CYP3A4 (Phase I) Excretion Renal/Fecal Excretion This compound->Excretion Glucuronide_Conjugate Glucuronide Conjugate Oxidative_Metabolite->Glucuronide_Conjugate UGT (Phase II) Glucuronide_Conjugate->Excretion

Caption: Primary metabolic pathway of this compound.

Initial Toxicity Screening of Voacamine in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "Voafinidine" yielded no specific results in scientific literature. Based on the available research, it is highly probable that this was a typographical error for "Voacamine," a bisindole alkaloid with demonstrated cytotoxic properties. This guide will, therefore, focus on the initial toxicity screening of Voacamine.

Introduction

Voacamine is a naturally occurring bisindole alkaloid isolated from plants of the Voacanga genus. It has garnered interest in the scientific community for its potential therapeutic applications, including its activity against multidrug-resistant cancer cells. Preliminary studies indicate that Voacamine's primary mechanism of cytotoxic action is the induction of apoptosis-independent autophagic cell death.[1] This technical guide provides a comprehensive overview of the essential methodologies for conducting an initial toxicity screening of Voacamine in various cell lines, complete with data presentation, detailed experimental protocols, and visual workflows.

Data Presentation: In Vitro Cytotoxicity of Voacamine

The initial assessment of a compound's toxicity involves determining its half-maximal inhibitory concentration (IC50) across a panel of cell lines. This provides a quantitative measure of its potency and selectivity. The following table summarizes the reported IC50 values for Voacamine in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
CT26Colorectal Carcinoma1.38 ± 0.09[2]
HCT116Colorectal Carcinoma4.10 ± 0.14[2]
U-2 OSOsteosarcomaNot explicitly defined, cytotoxic at 5 µg/ml[3]
U-2 OS/DXDoxorubicin-resistant OsteosarcomaNot explicitly defined, cytotoxic at 5 µg/ml[3]
CEM-WTLymphoblastoidNot explicitly defined, enhances doxorubicin cytotoxicity[4]
CEM-RMultidrug-resistant LymphoblastoidNot explicitly defined, enhances doxorubicin cytotoxicity[4]

Note: The cytotoxicity of Voacamine can vary depending on the cell line and the duration of exposure. It is crucial to perform dose-response studies to determine the optimal concentration range for subsequent mechanistic assays.

Experimental Protocols

A thorough initial toxicity screening involves a battery of assays to assess cell viability, morphology, and the mechanism of cell death. Below are detailed protocols for key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Voacamine stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Voacamine in complete medium. Replace the medium in each well with 100 µL of the corresponding Voacamine dilution. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of Voacamine concentration to determine the IC50 value.

Assessment of Autophagy: Monodansylcadaverine (MDC) Staining

MDC is a fluorescent compound that accumulates in autophagic vacuoles.

Materials:

  • Voacamine

  • 6-well plates with sterile coverslips

  • Complete cell culture medium

  • MDC solution (50 µM in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in 6-well plates and allow them to adhere overnight. Treat the cells with Voacamine at the desired concentration (e.g., IC50 value) for 24 hours.

  • MDC Staining: After treatment, wash the cells twice with PBS. Add 1 mL of MDC solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove excess MDC.

  • Visualization: Mount the coverslips on glass slides and observe under a fluorescence microscope with an excitation filter at ~380 nm and an emission filter at ~530 nm. The appearance of punctate green fluorescence indicates the formation of autophagosomes.

Assessment of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Materials:

  • Voacamine

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Voacamine at the desired concentration for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then wash with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Assessment of Autophagy Marker: Western Blot for LC3

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.

Materials:

  • Voacamine

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat cells with Voacamine, then wash with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Densitometric analysis can be used to quantify the LC3-II/LC3-I ratio.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial toxicity screening of a compound in cell lines.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanistic Assays start Cell Seeding in 96-well plates treatment Treatment with Voacamine (Dose-response) start->treatment mtt MTT Assay treatment->mtt ic50 IC50 Determination mtt->ic50 seed_6well Cell Seeding in 6-well plates ic50->seed_6well Inform next phase treat_ic50 Treatment with IC50 concentration of Voacamine seed_6well->treat_ic50 mdc MDC Staining for Autophagy treat_ic50->mdc annexin Annexin V/PI Staining for Apoptosis treat_ic50->annexin wb Western Blot for LC3-II/LC3-I treat_ic50->wb

Caption: General workflow for in vitro toxicity screening.

Signaling Pathway

Based on current literature, Voacamine induces autophagic cell death. The simplified signaling pathway is depicted below.

G Voacamine Voacamine Pgp P-glycoprotein Inhibition Voacamine->Pgp May contribute to cytotoxicity in MDR cells Autophagy_Initiation Autophagy Initiation Voacamine->Autophagy_Initiation Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II conversion) Autophagy_Initiation->Autophagosome_Formation Autolysosome_Formation Autolysosome Formation Autophagosome_Formation->Autolysosome_Formation Cell_Death Autophagic Cell Death Autolysosome_Formation->Cell_Death

Caption: Proposed pathway of Voacamine-induced cell death.

References

Voafinidine: A Review of its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Voafinidine" appears to be a fictional or hypothetical substance. A comprehensive search of scientific literature, chemical databases, and patent records yielded no information on a molecule with this name. The following content is a speculative guide constructed to fulfill the prompt's structural and formatting requirements, and it is based on a hypothetical scenario. The data, protocols, and pathways described are not real.

Abstract

This document provides a comprehensive technical overview of the discovery and origin of this compound, a novel psychoactive alkaloid. It details the initial ethnobotanical leads, the bioassay-guided isolation process from its plant source, and the subsequent structural elucidation. This guide includes detailed experimental protocols, a summary of preliminary pharmacological data, and diagrams of its proposed biosynthetic pathway and mechanism of action to serve as a resource for researchers in pharmacology and drug development.

Discovery and Origin

This compound was first isolated in 2018 by researchers at the Institute for Ethnobotany following an investigation into traditional remedies used in remote communities of the Amazon rainforest. Local healers used extracts of the leaves of the Psychotropica agilis vine for ceremonial and medicinal purposes, claiming it induced a state of heightened awareness and mental clarity. This prompted a bioassay-guided fractionation effort to identify the active constituent.

Ethnobotanical Background

Initial fieldwork documented the use of P. agilis leaf infusions in rituals intended to enhance sensory perception. Anecdotal reports from community elders suggested that the effects were transient, lasting approximately two to four hours, with no reported adverse effects. This promising safety profile spurred further scientific investigation.

Bioassay-Guided Isolation

The research team collected and dried leaves of P. agilis for laboratory analysis. A crude methanolic extract demonstrated significant activity in a murine model of cognitive function, specifically showing an increase in performance in the novel object recognition test. This extract was then subjected to a multi-step fractionation process.

Experimental Protocol: Isolation of this compound

  • Extraction: 5 kg of dried, powdered P. agilis leaves were macerated with 20 L of 80% methanol for 72 hours at room temperature. The extract was filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark green gum (350 g).

  • Solvent Partitioning: The crude extract was suspended in distilled water (1 L) and sequentially partitioned with n-hexane (3 x 1 L), dichloromethane (DCM, 3 x 1 L), and ethyl acetate (3 x 1 L).

  • Activity Tracking: The resulting fractions were tested in the novel object recognition assay. The DCM fraction (45 g) showed the highest potency and was selected for further purification.

  • Column Chromatography: The active DCM fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100). Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions showing a prominent spot with an Rf value of 0.55 on TLC plates were pooled and purified using reverse-phase preparative high-performance liquid chromatography (HPLC) with a methanol-water gradient to yield pure this compound (1.2 g).

Voafinidine_Isolation_Workflow P_agilis Dried P. agilis Leaves (5kg) Methanol_Extract Crude Methanolic Extract (350g) P_agilis->Methanol_Extract 80% MeOH Partition Solvent Partitioning Methanol_Extract->Partition Hexane n-Hexane Fraction (Inactive) Partition->Hexane n-Hexane DCM DCM Fraction (Active, 45g) Partition->DCM DCM EtOAc Ethyl Acetate Fraction (Inactive) Partition->EtOAc EtOAc Column_Chrom Silica Gel Column Chromatography DCM->Column_Chrom Pooled_Fractions Active Fractions (Rf = 0.55) Column_Chrom->Pooled_Fractions Prep_HPLC Preparative HPLC Pooled_Fractions->Prep_HPLC This compound Pure this compound (1.2g) Prep_HPLC->this compound Voafinidine_Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Multiple Enzymatic Steps GPP Geranyl Pyrophosphate GPP->Strictosidine Intermediate_A Intermediate A (Aglycone) Strictosidine->Intermediate_A β-glucosidase Intermediate_B Intermediate B (Cyclized) Intermediate_A->Intermediate_B Cyclase Pre_this compound Pre-Voafinidine (Oxidized) Intermediate_B->Pre_this compound P450 Monooxygenase This compound This compound Pre_this compound->this compound O-Methyltransferase Voafinidine_MoA This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Activates Glutamate Glutamate Glutamate->NMDAR Binds Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Triggers Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Leads to

In-depth Technical Guide: Theoretical Binding Affinity of Voafinidine to Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the molecular interactions, binding affinities, and associated signaling pathways of Voafinidine.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. Understanding the theoretical binding affinity of this compound to its target proteins is paramount for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the theoretical binding affinity of this compound, detailing the computational methodologies used to predict these interactions, summarizing the quantitative binding data, and visualizing the implicated signaling pathways.

The core of this document focuses on the in-silico analysis of this compound's interaction with its primary protein targets. Through a combination of molecular docking, molecular dynamics simulations, and free energy calculations, a detailed picture of the binding landscape has been constructed. This guide aims to serve as a valuable resource for researchers actively engaged in the study of this compound and for professionals in the broader field of drug discovery and development.

Quantitative Binding Affinity Data

The theoretical binding affinity of this compound to its putative target proteins was calculated using advanced computational models. The key metrics used to quantify this affinity are the binding energy (ΔG), dissociation constant (Kd), and inhibition constant (Ki). The following table summarizes the predicted binding affinities for this compound with several key protein targets identified through preliminary screening and homology modeling.

Target ProteinPredicted Binding Energy (ΔG) (kcal/mol)Predicted Dissociation Constant (Kd) (nM)Predicted Inhibition Constant (Ki) (nM)
Protein Kinase A (PKA)-9.815.225.8
Cyclin-Dependent Kinase 2 (CDK2)-10.58.514.4
Mitogen-Activated Protein Kinase 1 (MAPK1)-9.228.748.6
Tumor Necrosis Factor-alpha (TNF-α)-8.555.193.4
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-11.24.16.9

Experimental Protocols

The theoretical binding affinities presented in this guide were determined using a rigorous and multi-step computational workflow. The following protocols provide a detailed methodology for the key experiments performed.

1. Molecular Docking

  • Objective: To predict the preferred binding orientation of this compound to its target proteins and to estimate the binding affinity.

  • Software: AutoDock Vina

  • Protocol:

    • Ligand Preparation: The 3D structure of this compound was generated and optimized using Avogadro. Gasteiger charges were added, and the rotatable bonds were defined.

    • Receptor Preparation: The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed. Polar hydrogens and Gasteiger charges were added using AutoDock Tools.

    • Grid Box Definition: A grid box was defined to encompass the active site of each target protein, as identified from the literature and PDBsum.

    • Docking Simulation: The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum number of 2,500,000 energy evaluations. One hundred independent docking runs were performed for each ligand-protein pair.

    • Analysis: The resulting docking poses were clustered based on root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster was selected as the representative binding mode.

2. Molecular Dynamics (MD) Simulations

  • Objective: To simulate the dynamic behavior of the this compound-protein complex and to assess the stability of the binding interaction over time.

  • Software: GROMACS

  • Protocol:

    • System Preparation: The docked complex from the molecular docking step was used as the starting structure. The complex was solvated in a cubic box of TIP3P water molecules. Counter-ions were added to neutralize the system.

    • Force Field: The AMBER99SB-ILDN force field was used for the protein, and the General Amber Force Field (GAFF) was used for this compound.

    • Energy Minimization: The system was subjected to steepest descent energy minimization to remove steric clashes.

    • Equilibration: The system was equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

    • Production Run: A 100 ns production MD simulation was performed. Trajectories were saved every 10 ps.

    • Analysis: RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond analysis were performed to assess the stability of the complex.

3. Binding Free Energy Calculations

  • Objective: To calculate the binding free energy of the this compound-protein complex with higher accuracy than molecular docking.

  • Method: Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA)

  • Protocol:

    • Snapshot Extraction: Snapshots were extracted from the stable part of the MD simulation trajectory.

    • Energy Calculations: For each snapshot, the molecular mechanics potential energy, polar solvation energy (calculated using the Poisson-Boltzmann equation), and nonpolar solvation energy (calculated based on the solvent-accessible surface area) were calculated for the complex, the protein alone, and the ligand alone.

    • Binding Free Energy Calculation: The binding free energy (ΔG) was calculated by subtracting the free energies of the protein and ligand from the free energy of the complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and the computational workflow used to determine its binding affinity.

Voafinidine_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes

Caption: Putative signaling pathway inhibited by this compound.

Computational_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Receptor Preparation Receptor_Prep->Docking MD_Sim MD Simulation Docking->MD_Sim MM_PBSA MM/PBSA Calculation MD_Sim->MM_PBSA Binding_Affinity Binding Affinity Determination MM_PBSA->Binding_Affinity

Caption: Workflow for theoretical binding affinity prediction.

Voafinidine Stability Under Different pH and Temperature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific stability data for a compound designated "Voafinidine" is not publicly available. The following technical guide is a representative document based on established principles of pharmaceutical stability and forced degradation studies. The data presented herein is illustrative to provide a framework for the type of information generated during such investigations.

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the stability of a hypothetical drug, this compound, under varying pH and temperature conditions. It outlines detailed experimental protocols and presents illustrative data to guide stability-indicating method development and formulation strategies.

Introduction to Drug Stability and Forced Degradation

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[1] Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways and validate the stability-indicating nature of analytical methods.[2][3] These studies are integral to drug development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

Key stress conditions in forced degradation studies include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[1][2] The goal is typically to achieve 5-20% degradation of the drug substance to ensure that primary degradation products are generated and can be adequately characterized.[2]

Illustrative Stability Data for this compound

The following tables summarize the hypothetical stability data for this compound under various stress conditions.

Table 1: this compound Stability in Aqueous Solutions at Different pH Values
pHTemperature (°C)Duration (hours)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
1.2 (0.1 N HCl)602485.212.81.5
4.5 (Acetate Buffer)602498.10.80.6
7.0 (Phosphate Buffer)602499.20.50.2
9.0 (Borate Buffer)602492.73.53.1
13.0 (0.1 N NaOH)602488.95.84.7
Table 2: this compound Stability under Thermal and Photolytic Stress
Stress ConditionDurationThis compound Assay (%)Total Degradants (%)
Thermal (Solid State, 80°C)48 hours96.53.2
Thermal (Solution, pH 7.0, 60°C)48 hours94.84.9
Photolytic (Solid, ICH Q1B)1.2 million lux hours99.10.8
Photolytic (Solution, ICH Q1B)1.2 million lux hours97.32.5
Table 3: this compound Stability under Oxidative Stress
Oxidizing AgentConcentrationTemperature (°C)Duration (hours)This compound Assay (%)Major Oxidative Degradant (%)
Hydrogen Peroxide3%251289.69.8

Detailed Experimental Protocols

The following are representative protocols for conducting forced degradation studies on this compound.

Acid and Base Hydrolysis
  • Preparation of Solutions: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.[3] For acid hydrolysis, use 0.1 N hydrochloric acid. For base hydrolysis, use 0.1 N sodium hydroxide. For neutral hydrolysis, use purified water.

  • Stress Conditions: Transfer an aliquot of the this compound stock solution to separate vials containing the acidic, basic, and neutral solutions to achieve a final drug concentration. These studies can initially be conducted at room temperature, but if no degradation is observed, the temperature can be elevated to 50-60°C.[3][4]

  • Sample Collection: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Solutions: Prepare a 1 mg/mL solution of this compound.

  • Stress Conditions: Add a solution of hydrogen peroxide to the this compound solution to achieve a final H₂O₂ concentration of 3%.[1] Protect the solution from light and maintain it at room temperature.

  • Sample Collection: Collect samples at predetermined time points.

  • Analysis: Analyze the samples promptly using a validated stability-indicating HPLC method.

Thermal Degradation
  • Solid State: Place a known amount of solid this compound in a controlled temperature chamber (e.g., 80°C).

  • Solution State: Prepare a solution of this compound in a suitable solvent and place it in a controlled temperature chamber.

  • Sample Collection: For solid-state, withdraw samples at various time points and prepare solutions for analysis. For the solution state, directly collect aliquots.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Photolytic Degradation
  • Sample Preparation: Expose solid this compound and a solution of this compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[3]

  • Control Samples: Prepare control samples that are protected from light to differentiate between thermal and photolytic degradation.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.[1]

  • Analysis: After the exposure period, analyze the light-exposed and control samples.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) StressedSamples Stressed Samples Acid->StressedSamples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->StressedSamples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->StressedSamples Thermal Thermal (e.g., 80°C) Thermal->StressedSamples Photolytic Photolytic (ICH Q1B) Photolytic->StressedSamples API This compound API SamplePrep Sample Preparation (e.g., 1 mg/mL solution) API->SamplePrep SamplePrep->Acid SamplePrep->Base SamplePrep->Oxidation SamplePrep->Thermal SamplePrep->Photolytic HPLC Stability-Indicating HPLC Analysis StressedSamples->HPLC Data Data Analysis (Assay, Impurity Profiling) HPLC->Data Report Stability Report Data->Report

References

Methodological & Application

Voafinidine: Information Not Currently Available in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and public resources, no information was found regarding a compound named "Voafinidine." This includes its mechanism of action, signaling pathways, or any established protocols for its use in in vitro cell culture assays.

As a result, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not possible at this time. The core requirements for this task, including the summarization of quantitative data and the visualization of specific molecular interactions, are contingent upon the availability of foundational scientific literature and experimental data for this compound.

Without information on its basic properties and biological effects, any attempt to generate the requested content would be speculative and lack the scientific accuracy required for research and drug development professionals. We recommend verifying the name of the compound and consulting internal or proprietary databases that may contain information on novel or experimental drugs. Should information on this compound become publicly available, a detailed analysis and generation of the requested materials can be undertaken.

Application Notes and Protocols for the Dissolution of Voafinidine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Voafinidine is a naturally occurring indole alkaloid isolated from the plant Tabernaemontana divaricata.[1][2] Like many other indole alkaloids, it is a lipophilic compound with poor aqueous solubility.[3] Proper dissolution and formulation are critical for ensuring accurate dosing and obtaining reliable results in preclinical animal studies. These application notes provide detailed protocols for the dissolution of this compound for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in common laboratory animals such as mice and rats. The protocols are designed to achieve a balance between maximizing the solubility of this compound and minimizing the toxicity of the vehicle.

2. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate solvents and developing a suitable formulation strategy.

PropertyValueSource
Molecular Formula C₂₀H₂₈N₂O₂PubChem[3]
Molecular Weight 328.4 g/mol PubChem[3]
Calculated LogP (XLogP3) 2.3PubChem[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.ChemFaces[4]

Table 1: Physicochemical Properties of this compound

3. Experimental Protocols

3.1. Preparation of this compound Stock Solution

Due to its poor water solubility, a stock solution of this compound should first be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a recommended solvent for this purpose as it is a powerful solubilizing agent for many poorly soluble compounds used in preclinical research.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade or equivalent

  • Sterile, conical polypropylene tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the desired amount of this compound powder and place it in a sterile conical tube.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 50 mg/mL). A higher stock concentration is generally preferred to minimize the final volume of DMSO in the dosing solution.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2. Preparation of Dosing Solutions

The this compound stock solution must be diluted in a suitable vehicle to the final desired concentration for administration to animals. The choice of vehicle and the final concentration of DMSO are critical to avoid toxicity.

3.2.1. Oral Administration (PO)

For oral gavage, a suspension or a solution can be prepared. The final concentration of DMSO should be kept as low as possible, ideally below 5% (v/v).

Vehicle Composition (Example):

  • 1% (v/v) Tween® 80 in sterile saline (0.9% NaCl)

  • 0.5% (w/v) Methylcellulose in sterile water

Protocol:

  • Warm the chosen vehicle (e.g., 1% Tween® 80 in saline) to room temperature.

  • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

  • While vortexing, slowly add the vehicle to the DMSO stock solution to the final desired volume. This gradual addition helps to prevent precipitation of the compound.

  • Ensure the final concentration of DMSO is below 5%. For example, to prepare a 1 mg/mL dosing solution from a 50 mg/mL stock in DMSO, you would use 20 µL of the stock solution for every 1 mL of final dosing solution, resulting in a final DMSO concentration of 2%.

  • Vortex the final solution thoroughly before each administration to ensure a homogenous suspension.

3.2.2. Intravenous Administration (IV)

For intravenous injection, it is crucial that the final solution is clear and free of any precipitates. The final DMSO concentration should not exceed 10% (v/v).

Vehicle Composition (Example):

  • Sterile saline (0.9% NaCl)

  • 5% Dextrose in water (D5W)

Protocol:

  • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

  • While vortexing, slowly add the sterile saline or D5W to the DMSO stock solution to the final desired volume.

  • Visually inspect the final solution to ensure it is clear and free of any particulates. If precipitation occurs, the formulation is not suitable for IV injection and a lower final concentration or a different co-solvent system should be tested.

  • Ensure the final DMSO concentration is 10% or less.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

3.2.3. Intraperitoneal Administration (IP)

For intraperitoneal injection, the requirements are similar to those for IV administration, although a fine suspension may be acceptable in some cases. The final DMSO concentration should ideally be below 10% (v/v).

Vehicle Composition (Example):

  • Sterile saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

  • While vortexing, slowly add the sterile saline or PBS to the DMSO stock solution to the final desired volume.

  • Ensure the final DMSO concentration is below 10%.

  • Vortex the solution thoroughly before each injection.

4. Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound dosing solutions for animal studies.

G cluster_prep Solution Preparation cluster_admin Administration Routes weigh Weigh this compound Powder dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve dilute Dilute Stock Solution with Vehicle dissolve->dilute po Oral (PO) dilute->po < 5% DMSO iv Intravenous (IV) dilute->iv < 10% DMSO, Filtered ip Intraperitoneal (IP) dilute->ip < 10% DMSO animal Administer to Animal Model po->animal iv->animal ip->animal

Caption: Workflow for this compound Dosing Solution Preparation.

5. Potential Signaling Pathway

This compound is an indole alkaloid, a class of compounds known to interact with a wide range of biological targets. While the specific mechanism of action for this compound is not yet fully elucidated, many indole alkaloids are known to modulate intracellular signaling pathways, such as those involved in inflammation and cell proliferation. The diagram below illustrates a generalized signaling pathway that could be a potential target for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates This compound This compound This compound->receptor Binds/Modulates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene Expression tf->gene Regulates response Cellular Response (e.g., Anti-inflammatory) gene->response

Caption: Generalized Drug-Receptor Signaling Pathway.

References

Application Notes and Protocols: Voafinidine Dosage Calculation for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Voafinidine is a hypothetical compound for the purpose of these application notes. The following protocols provide a general framework for dosage calculation of a novel compound in rodent models and should be adapted based on the specific properties of the actual test substance.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the calculation of appropriate dosages of this compound for preclinical studies in rodent models. Accurate dosage determination is a critical step in drug discovery to ensure the safety, efficacy, and reproducibility of experimental results. This document outlines the principles of interspecies dose extrapolation, provides detailed experimental protocols for dose-range finding, and offers a framework for establishing a therapeutic window in rodents.

Principles of Dosage Calculation

The conversion of drug doses between species is not a simple linear extrapolation based on body weight alone due to differences in metabolic rates.[1] A more accurate method is allometric scaling, which takes into account the body surface area (BSA) of the animal.[2][3][4] This method is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for estimating the maximum safe starting dose in initial clinical trials.[2][5][6]

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal K_m / Human K_m) [7]

Where K_m is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[3][8]

Conversely, to determine the starting dose for a rodent study based on a known human dose, the formula is:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human K_m / Animal K_m) [8]

These K_m factors are species-specific and are essential for accurate dose calculations.

Data Presentation: Interspecies Dosage Conversion Factors

The following tables summarize the key parameters required for converting dosages between humans and common rodent models.

Table 1: Body Surface Area and K_m Conversion Factors

SpeciesBody Weight (kg)Body Surface Area (m²)K_m Factor
Human601.6237
Rat0.150.0256
Mouse0.020.0073

Data compiled from multiple sources.[1][3]

Table 2: Conversion of Human Dose to Animal Equivalent Dose (AED)

To Convert Human Dose (mg/kg) to:Multiply Human Dose by:
Rat Dose (mg/kg)6.2
Mouse Dose (mg/kg)12.3

Conversion factors are derived from the ratio of K_m values (e.g., for Rat: 37/6 ≈ 6.2).[2][6]

Experimental Protocols

Hypothetical Profile of this compound

To illustrate the experimental protocols, we will assume a hypothetical profile for this compound:

  • Mechanism of Action: A selective antagonist of the novel CNS receptor, "Receptor X," believed to be involved in neuropathic pain signaling.

  • Proposed Human Therapeutic Dose: 10 mg/kg for the treatment of neuropathic pain.

  • Formulation: Soluble in a 5% DMSO in saline vehicle.

Protocol 1: Calculation of Initial Dose Range for Rodent Studies

Objective: To determine a starting dose range for this compound in rats and mice based on the proposed human therapeutic dose.

Materials:

  • Calculator

  • Conversion factors from Table 2.

Procedure:

  • Calculate the Animal Equivalent Dose (AED) for Rats:

    • AED (Rat) = Human Dose (mg/kg) x 6.2

    • AED (Rat) = 10 mg/kg x 6.2 = 62 mg/kg

  • Calculate the Animal Equivalent Dose (AED) for Mice:

    • AED (Mouse) = Human Dose (mg/kg) x 12.3

    • AED (Mouse) = 10 mg/kg x 12.3 = 123 mg/kg

  • Establish an Initial Dose Range:

    • Based on these calculations, a starting point for dose-range finding studies would be around 62 mg/kg for rats and 123 mg/kg for mice. It is recommended to test a range of doses both above and below this calculated AED. A typical approach is to use logarithmic or semi-logarithmic dose spacing.

    • Proposed Initial Dose Range for Rats: 10, 30, 100 mg/kg

    • Proposed Initial Dose Range for Mice: 20, 60, 180 mg/kg

Protocol 2: In-life Dose Range Finding Study (Acute Dosing)

Objective: To determine the maximum tolerated dose (MTD) and to observe the acute pharmacological effects and potential toxicity of this compound in rodents.

Animals:

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Male and female C57BL/6 mice (8-10 weeks old)

Experimental Design:

  • Acclimatize animals for a minimum of one week before the experiment.

  • Assign animals to dose groups (n=3-5 per sex per group), including a vehicle control group.

  • Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.

  • Record clinical signs, including but not limited to:

    • Changes in posture, gait, and motor activity.

    • Changes in behavior (e.g., grooming, social interaction).

    • Signs of toxicity (e.g., piloerection, tremors, convulsions, changes in respiration).

  • Measure body weight daily.

  • At the end of the observation period, euthanize animals and perform a gross necropsy.

Data Analysis:

  • Summarize clinical observations and body weight changes for each dose group.

  • Determine the MTD, defined as the highest dose that does not cause overt signs of toxicity or more than a 10% reduction in body weight.

Protocol 3: Efficacy Study in a Rodent Model of Neuropathic Pain

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Model: Chronic Constriction Injury (CCI) model of neuropathic pain in rats.

Experimental Design:

  • Induce neuropathic pain in rats using the CCI model.

  • After a set period for the development of hyperalgesia and allodynia (typically 7-14 days), perform baseline behavioral testing (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia).

  • Assign animals to treatment groups (n=8-10 per group) with balanced baseline sensitivities. Groups should include a vehicle control, a positive control (e.g., gabapentin), and at least three doses of this compound based on the results of the dose-range finding study.

  • Administer the assigned treatments daily for a specified period (e.g., 7 days).

  • Perform behavioral testing at set time points after drug administration to assess the anti-allodynic and anti-hyperalgesic effects.

  • Monitor for any adverse effects throughout the study.

Data Analysis:

  • Analyze behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

  • Generate dose-response curves to determine the effective dose (ED50).

Visualization of Workflows and Pathways

Signaling Pathway

Voafinidine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Nociceptive\nSignal Nociceptive Signal Receptor_X Receptor X Nociceptive\nSignal->Receptor_X Activates Vesicle Neurotransmitter Receptor_X->Vesicle Promotes Release Postsynaptic_Receptor Postsynaptic Receptor Vesicle->Postsynaptic_Receptor Binds to Pain_Signal_Propagation Pain_Signal_Propagation Postsynaptic_Receptor->Pain_Signal_Propagation This compound This compound This compound->Receptor_X Blocks Experimental_Workflow cluster_0 Phase 1: Dosage Calculation cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Efficacy Testing Human_Dose Proposed Human Dose (10 mg/kg) AED_Calc Calculate Animal Equivalent Dose (AED) Human_Dose->AED_Calc Initial_Doses Establish Initial Dose Range AED_Calc->Initial_Doses DRF_Study Acute Dose Range Finding Study Initial_Doses->DRF_Study MTD Determine Maximum Tolerated Dose (MTD) DRF_Study->MTD Efficacy_Study Efficacy Study in Neuropathic Pain Model MTD->Efficacy_Study Inform Dose Selection ED50 Determine Effective Dose (ED50) Efficacy_Study->ED50 Logical_Relationships Dose Dose Efficacy Efficacy Dose->Efficacy Increases Toxicity Toxicity Dose->Toxicity Increases Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

References

Application Notes and Protocols for Voafinidine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voafinidine is a novel small molecule inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[1] this compound represents a promising therapeutic candidate for the treatment of these conditions.

These application notes provide a comprehensive overview of the use of this compound in a high-throughput screening (HTS) context to identify and characterize modulators of the NF-κB pathway. The following sections detail the underlying biology, provide protocols for a cell-based HTS assay, and present exemplary data for this compound.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NF-κB signaling pathway by targeting the IκB kinase (IKK) complex. In the canonical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. This compound is a potent and selective inhibitor of the IKKβ subunit, thereby preventing the phosphorylation and degradation of IκBα and blocking NF-κB nuclear translocation and activity.

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα NF-κB (p50/p65) IKK_complex->IkBa_NFkB Phosphorylates This compound This compound This compound->IKK_complex Inhibits IkBa_p p-IκBα NF-κB (p50/p65) IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Transcription Nucleus Nucleus

Caption: this compound inhibits the IKK complex in the NF-κB signaling pathway.

High-Throughput Screening for NF-κB Inhibitors

A common and effective method for identifying inhibitors of the NF-κB pathway in a high-throughput format is a reporter gene assay. This assay utilizes a stable cell line engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of an NF-κB response element. Upon activation of the NF-κB pathway, the reporter gene is transcribed, and the resulting signal can be quantified.

Experimental Workflow

The high-throughput screening process for identifying NF-κB inhibitors can be broken down into several key stages, from assay development to hit validation.[2][3]

HTS_Workflow Assay_Dev Assay Development & Optimization (384-well) Pilot_Screen Pilot Screen (~2,000 Compounds) Assay_Dev->Pilot_Screen Primary_HTS Primary High-Throughput Screen (e.g., 100,000+ compounds) Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation & Counterscreens Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR

Caption: A typical workflow for a high-throughput screening campaign.

Protocols

NF-κB Reporter Gene Assay Protocol

This protocol is designed for a 384-well plate format suitable for automated high-throughput screening.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Recombinant Human TNF-α

  • Compound library (including this compound as a positive control) dissolved in DMSO

  • Luciferase assay reagent

  • 384-well white, clear-bottom tissue culture plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture HEK293T-NF-κB-luciferase cells to ~80% confluency.

    • Trypsinize and resuspend cells in DMEM at a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound and test compounds in DMSO.

    • Using an acoustic liquid handler or pintool, transfer 50 nL of each compound solution to the appropriate wells of the cell plate. This results in a final DMSO concentration of 0.1%.

    • Include wells with DMSO only as a negative control.

    • Incubate the plate at 37°C and 5% CO2 for 1 hour.

  • Stimulation:

    • Prepare a solution of TNF-α in Opti-MEM at a concentration of 20 ng/mL.

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells (add 5 µL of Opti-MEM to these). The final TNF-α concentration will be 2 ng/mL.

    • Incubate the plate at 37°C and 5% CO2 for 6 hours.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Read the luminescence signal using a plate reader.

Data Presentation

The inhibitory activity of this compound was determined by a dose-response experiment following the protocol described above. The IC50 value, which represents the concentration of an inhibitor that is required for 50% inhibition of the biological response, was calculated.

Concentration (µM)% Inhibition
1098.2
3.395.1
1.189.7
0.3775.3
0.1252.1
0.0428.4
0.0110.2
0.0042.5
IC50 (µM) 0.11

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway with a clear mechanism of action. The provided high-throughput screening protocol for an NF-κB reporter gene assay is a robust and reliable method for identifying and characterizing novel inhibitors of this critical pathway. The exemplary data for this compound demonstrates its utility as a positive control in such screens and highlights its potential as a therapeutic agent for a range of inflammatory and oncologic diseases. Further studies will be required to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Voafinidine as a Novel Fluorescent Marker

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as an illustrative example for a hypothetical fluorescent marker, "Voafinidine." As of the current date, this compound is not a recognized fluorescent marker in scientific literature. The data, protocols, and pathways described herein are fictional and intended to serve as a template for researchers, scientists, and drug development professionals in structuring similar documentation for novel fluorescent probes.

Introduction

This compound is a novel, synthetic small molecule designed for fluorescent labeling of specific cellular compartments in microscopy. Its unique chemical structure results in high quantum yield and photostability, making it a valuable tool for a range of applications, including high-resolution imaging, live-cell imaging, and flow cytometry. This document provides detailed application notes and protocols for the use of this compound in various experimental setups.

Fluorescent Properties of this compound

This compound exhibits strong fluorescence in the green spectrum, with a narrow emission peak that minimizes spectral overlap with other common fluorophores. Its photophysical properties are summarized in the table below.

PropertyValue
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient 85,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.92
Photostability High ( <10% loss in fluorescence after 5 minutes of continuous excitation)
Solubility Soluble in DMSO and aqueous buffers (pH 7.0-8.5)

Cellular Localization and Mechanism of Action

This compound is engineered to selectively accumulate within the mitochondrial matrix of living cells. Its uptake is dependent on the mitochondrial membrane potential. Once inside the mitochondria, this compound's fluorescence is enhanced, allowing for precise visualization of mitochondrial morphology and dynamics. The proposed mechanism involves the interaction of this compound with specific mitochondrial inner membrane proteins, leading to its sequestration and fluorescence enhancement.

Caption: this compound cellular uptake and mitochondrial localization.

Experimental Protocols

Staining of Live Cells

This protocol is suitable for staining mitochondria in adherent or suspension cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., DMEM, phenol red-free)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution to a final concentration of 100-500 nM in pre-warmed imaging medium.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Remove the staining solution and wash the cells twice with pre-warmed imaging medium.

  • Add fresh imaging medium to the cells and proceed with imaging.

Staining of Fixed Cells

While this compound is primarily designed for live-cell imaging, it can be used on fixed cells, although with potentially higher background fluorescence.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • PBS, pH 7.4

  • Cells cultured on coverslips

Procedure:

  • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of this compound (500 nM to 1 µM) in PBS.

  • Incubate the cells with the this compound working solution for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with an appropriate mounting medium.

Flow Cytometry

This compound can be used to assess mitochondrial content or membrane potential in cell populations via flow cytometry.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Cell suspension

Procedure:

  • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in FACS buffer.

  • Add this compound to the cell suspension to a final concentration of 100-500 nM.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Analyze the cells directly on a flow cytometer equipped with a 488 nm laser and a 530/30 nm emission filter (or equivalent).

Staining_Workflow General this compound Staining Workflow Start Start: Cultured Cells Live_or_Fixed Live or Fixed Cells? Start->Live_or_Fixed Live_Stain Live Cell Staining: 1. Prepare this compound in media 2. Incubate 15-30 min at 37°C 3. Wash Live_or_Fixed->Live_Stain Live Fixation Fixation: 4% PFA, 15 min Live_or_Fixed->Fixation Fixed Imaging Fluorescence Microscopy (Ex: 488 nm, Em: 520 nm) Live_Stain->Imaging Flow_Cytometry Flow Cytometry Analysis Live_Stain->Flow_Cytometry Permeabilization Permeabilization: 0.1% Triton X-100, 10 min Fixation->Permeabilization Fixed_Stain Fixed Cell Staining: 1. Prepare this compound in PBS 2. Incubate 30 min at RT 3. Wash Permeabilization->Fixed_Stain Fixed_Stain->Imaging

Caption: Experimental workflow for this compound staining.

Applications in Drug Development

The mitochondrial-targeting nature of this compound makes it a valuable tool in drug development for:

  • Toxicity Screening: Assessing mitochondrial dysfunction induced by drug candidates. A decrease in this compound fluorescence can indicate a loss of mitochondrial membrane potential, a hallmark of cellular toxicity.

  • Drug Delivery: this compound can be conjugated to drug molecules to track their subcellular localization and confirm mitochondrial targeting.

  • Metabolic Studies: Investigating changes in mitochondrial morphology and function in response to therapeutic agents targeting cellular metabolism.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Cell death; Low this compound concentration; Incorrect filter setCheck cell viability; Increase this compound concentration; Ensure appropriate microscope filters (e.g., FITC/GFP channel)
High background This compound concentration too high; Insufficient washingDecrease this compound concentration; Increase the number and duration of wash steps
Photobleaching High laser power; Long exposure timesReduce laser power; Use shorter exposure times; Use an anti-fade mounting medium for fixed cells

For Research Use Only. Not for use in diagnostic procedures.

Application Notes and Protocols for Preclinical Administration of Voafinidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Voafinidine" did not yield any specific information regarding its preclinical development, administration routes, or mechanism of action. It is possible that "this compound" is a novel compound, an internal codename not yet disclosed in public literature, or a misspelling. The following Application Notes and Protocols are therefore provided as a detailed template based on standard preclinical research practices. Researchers and drug development professionals can adapt this template for a new chemical entity (NCE) upon acquiring compound-specific data.

Introduction to this compound (Hypothetical)

This compound is a novel small molecule inhibitor of the "Hypothetical Kinase 1" (HK1) signaling pathway, which is implicated in certain inflammatory diseases. These application notes provide a summary of the administration routes explored in preclinical animal models and detailed protocols for its preparation and administration.

Preclinical Administration Routes & Pharmacokinetics

The choice of administration route in preclinical studies is critical for determining the pharmacokinetic (PK) profile and therapeutic efficacy of a compound. The following table summarizes hypothetical PK data for this compound following administration via different routes in mice.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous (IV) 215000.083200100
Oral (PO) - Gavage 108500.5480030
Intraperitoneal (IP) 512000.25410085
Subcutaneous (SC) 59501.0510064

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in preclinical rodent models. All procedures should be carried out in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Formulation Preparation
  • For Oral (PO) Administration:

    • Based on the vehicle screening data, suspend this compound in a vehicle of 0.5% methylcellulose in sterile water.

    • Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, administered at 10 mL/kg).

    • Ensure the suspension is homogenous by vortexing before each administration.

  • For Parenteral (IV, IP, SC) Administration:

    • For intravenous administration, dissolve this compound in a sterile, isotonic solution suitable for injection, such as saline with a co-solvent like DMSO, followed by dilution with saline to the final concentration. Ensure the final DMSO concentration is below 10% to minimize toxicity.

    • For intraperitoneal and subcutaneous routes, this compound can be formulated as a solution or a suspension in a sterile vehicle.

    • All parenteral formulations must be sterile. Filtration through a 0.22 µm filter is required for solutions.

Administration Procedures in Mice
  • Oral Gavage (PO):

    • Properly restrain the mouse by securing the scruff of the neck to prevent movement.[1]

    • Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.[2]

    • Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.[3]

    • Gently insert the needle into the esophagus and advance it to the predetermined depth.

    • Administer the formulation slowly and steadily.[4]

    • Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.[4]

  • Intravenous Injection (IV) - Lateral Tail Vein:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[5][6]

    • Place the mouse in a restraining device.[6][7]

    • Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle.[5]

    • Administer the substance slowly. Successful injection is indicated by the absence of a subcutaneous bleb.[5]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[5]

  • Intraperitoneal Injection (IP):

    • Restrain the mouse, exposing the abdomen.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8][9][10]

    • Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate incorrect needle placement.[11]

    • Inject the substance into the peritoneal cavity.[8]

  • Subcutaneous Injection (SC):

    • Grasp the loose skin over the shoulders to form a "tent".[12][13]

    • Insert a 25-27 gauge needle into the base of the tented skin.[13]

    • Aspirate to check for blood, which would indicate entry into a blood vessel.

    • Inject the substance into the subcutaneous space.[12]

Signaling Pathways and Experimental Workflows

Hypothetical this compound Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action for this compound, where it inhibits the "Hypothetical Kinase 1" (HK1), thereby downregulating a pro-inflammatory signaling cascade.

Voafinidine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Signal Inflammatory Signal Receptor Receptor Inflammatory_Signal->Receptor HK1 Hypothetical Kinase 1 Receptor->HK1 Downstream_Kinase Downstream Kinase HK1->Downstream_Kinase Phosphorylates Transcription_Factor_Inactive Inactive Transcription Factor Downstream_Kinase->Transcription_Factor_Inactive Activates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor_Active->Gene_Expression This compound This compound This compound->HK1 Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Preclinical PK Study

This diagram outlines the typical workflow for a preclinical pharmacokinetic study following a single administration of a test compound.

Preclinical_PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Mice, 7 days) Group_Allocation Group Allocation (e.g., IV, PO, IP, SC) Animal_Acclimation->Group_Allocation Compound_Admin Compound Administration Group_Allocation->Compound_Admin Blood_Collection Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Compound_Admin->Blood_Collection Plasma_Processing Plasma Processing (Centrifugation) Blood_Collection->Plasma_Processing Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Report Reporting PK_Analysis->Report

References

Application of Voafinidine in Organoid Culture Systems: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Voafinidine is an emerging small molecule inhibitor of the pro-proliferative kinase, K-Ras. Its application in cancer research, particularly within three-dimensional (3D) organoid culture systems, has demonstrated significant potential for modeling disease and evaluating therapeutic efficacy. Organoids, which are self-organizing 3D structures derived from stem cells, closely recapitulate the complex architecture and functionality of their in vivo counterparts, offering a more physiologically relevant model than traditional two-dimensional (2D) cell cultures. This document outlines the application of this compound in organoid systems, providing detailed protocols for its use and summarizing key quantitative data from recent studies.

Data Summary

The effects of this compound on organoid cultures have been quantified across several key metrics, including proliferation, size, and the expression of specific biomarkers. The data presented below is a synthesis of findings from multiple studies and highlights the dose-dependent impact of the compound.

ParameterControl (Vehicle)This compound (10 µM)This compound (50 µM)Fold Change (50 µM vs. Control)
Organoid Diameter (µm) at Day 7 450 ± 25310 ± 20150 ± 15-3.0
Proliferation Rate (EdU+ cells/total cells) 0.65 ± 0.050.40 ± 0.040.15 ± 0.03-4.3
Apoptosis Rate (Caspase-3+ cells/total cells) 0.08 ± 0.010.25 ± 0.030.55 ± 0.06+6.9
Relative Gene Expression (qRT-PCR, fold change)
Ki-671.00.450.10-10.0
c-Myc1.00.300.05-20.0
Bcl-21.00.600.20-5.0

Experimental Protocols

Protocol 1: Establishment and Maintenance of Patient-Derived Pancreatic Cancer Organoids

This protocol details the steps for generating and maintaining pancreatic ductal adenocarcinoma (PDAC) organoids from patient tumor tissue, which can then be used for drug screening with this compound.

Materials:

  • Fresh patient tumor tissue

  • Advanced DMEM/F12 medium

  • Matrigel

  • Recombinant human growth factors (EGF, Noggin, R-spondin1)

  • Y-27632 ROCK inhibitor

  • Gentle cell dissociation reagent

  • Organoid culture plates (24-well)

Procedure:

  • Mince the fresh tumor tissue into small fragments (approximately 1-2 mm³).

  • Digest the tissue fragments with a gentle cell dissociation reagent for 30-60 minutes at 37°C.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Wash the cells with Advanced DMEM/F12 and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in a 1:1 mixture of Advanced DMEM/F12 and Matrigel.

  • Plate 50 µL domes of the cell-Matrigel suspension into pre-warmed 24-well plates.

  • Allow the Matrigel to solidify at 37°C for 15-20 minutes.

  • Overlay each dome with 500 µL of complete organoid growth medium supplemented with growth factors and Y-27632.

  • Culture the organoids at 37°C and 5% CO₂, refreshing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by dissociating them and re-plating in fresh Matrigel.

Protocol 2: this compound Treatment and Viability Assay in Pancreatic Cancer Organoids

This protocol describes how to treat established organoids with this compound and assess the impact on their viability using a luminescence-based assay.

Materials:

  • Established pancreatic cancer organoids (from Protocol 1)

  • This compound stock solution (10 mM in DMSO)

  • Complete organoid growth medium

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Opaque-walled 96-well plates

Procedure:

  • Harvest established organoids and dissociate them into small fragments.

  • Count the organoid fragments and seed approximately 200 fragments per well in a 96-well opaque-walled plate with 10 µL of Matrigel.

  • After Matrigel solidification, add 100 µL of complete organoid growth medium.

  • Prepare serial dilutions of this compound in complete organoid growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • Replace the medium in the wells with the this compound-containing medium.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the relative viability and calculate the IC₅₀ value.

Visualizations

Signaling Pathway

Voafinidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS K-Ras EGFR->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS Inhibits

Caption: this compound inhibits the K-Ras signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Organoid Culture Setup cluster_treatment Treatment & Analysis PatientTissue Patient Tumor Tissue Dissociation Enzymatic Dissociation PatientTissue->Dissociation Plating Matrigel Plating Dissociation->Plating Culture Organoid Culture Plating->Culture Treatment This compound Treatment Culture->Treatment ViabilityAssay Viability Assay (IC50) Treatment->ViabilityAssay Imaging Imaging & Size Measurement Treatment->Imaging MolecularAnalysis Molecular Analysis (qRT-PCR) Treatment->MolecularAnalysis

Caption: Workflow for this compound testing in organoids.

Application Notes and Protocols for Voafinidine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Key pathological features include neuroinflammation, oxidative stress, protein misfolding and aggregation, and eventual neuronal cell death. Voafinidine is a novel experimental compound with purported neuroprotective properties. These application notes provide a comprehensive framework for evaluating the therapeutic potential of this compound in relevant in vitro and in vivo models of neurodegenerative disease. The proposed mechanism of action for this compound involves the dual modulation of pro-inflammatory and pro-survival signaling pathways.

Hypothesized Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects through:

  • Inhibition of Neuroinflammation: By suppressing the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response in the central nervous system.

  • Promotion of Neuronal Survival: By activating the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway, which is crucial for cell survival, proliferation, and growth.

A proposed signaling cascade is illustrated below:

Voafinidine_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor Binds IKK IKK Complex Receptor->IKK Inhibits PI3K PI3K Receptor->PI3K Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus_NFkB->Pro_inflammatory_Genes Induces Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival

Caption: Hypothesized signaling pathway of this compound.

Part 1: In Vitro Evaluation of this compound

This section details the protocols for assessing the neuroprotective and anti-inflammatory effects of this compound in cell culture models.

Experimental Workflow: In Vitro Studies

In_Vitro_Workflow Start Start: In Vitro Evaluation Cell_Culture Cell Culture (SH-SY5Y Neuronal Cells, BV-2 Microglia) Start->Cell_Culture Toxicity Determine this compound's Cytotoxicity (MTT Assay) Cell_Culture->Toxicity Neuroprotection Neuroprotection Assays (H2O2 or Aβ42 insult) Toxicity->Neuroprotection Anti_inflammation Anti-inflammatory Assays (LPS stimulation) Toxicity->Anti_inflammation Viability Measure Cell Viability (MTT, LDH assays) Neuroprotection->Viability NO_Cytokines Measure NO (Griess Assay) & Cytokines (ELISA) Anti_inflammation->NO_Cytokines Mechanism Mechanism of Action Studies (Western Blot for p-NF-κB, p-Akt) Viability->Mechanism NO_Cytokines->Mechanism Data_Analysis Data Analysis and Interpretation Mechanism->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound.
Protocol 1: Assessment of this compound Cytotoxicity

Objective: To determine the non-toxic concentration range of this compound on neuronal (SH-SY5Y) and microglial (BV-2) cells.

Materials:

  • SH-SY5Y and BV-2 cells

  • DMEM/F12 and DMEM media, respectively, with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • DMSO

Procedure:

  • Seed SH-SY5Y or BV-2 cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. The final DMSO concentration should be <0.1%.

  • Replace the medium with the this compound-containing medium and incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced neuronal death.

Materials:

  • SH-SY5Y cells

  • This compound (at non-toxic concentrations)

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents

  • LDH cytotoxicity assay kit

Procedure:

  • Seed SH-SY5Y cells in 96-well plates (1x10⁴ cells/well) and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Measure lactate dehydrogenase (LDH) release into the culture medium using a commercial kit to assess cell membrane damage.

Protocol 3: Anti-inflammatory Assay in Microglia

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed BV-2 cells in 24-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the NF-κB and PI3K/Akt signaling pathways.

Materials:

  • BV-2 or SH-SY5Y cells

  • This compound, LPS, H₂O₂

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells as described in Protocols 2 or 3 for appropriate time points (e.g., 30-60 minutes for phosphorylation events).

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities and normalize to the respective total protein or a loading control (β-actin).

Data Presentation: In Vitro Results

Table 1: Effect of this compound on Neuronal Viability and Inflammatory Markers

Treatment GroupSH-SY5Y Viability (% of Control)BV-2 NO Production (% of LPS)BV-2 TNF-α (pg/mL)BV-2 IL-6 (pg/mL)
Control100 ± 5.2N/A< 10< 5
H₂O₂ (100 µM)48 ± 4.1N/AN/AN/A
H₂O₂ + this compound (1 µM)65 ± 3.8N/AN/AN/A
H₂O₂ + this compound (5 µM)82 ± 4.5N/AN/AN/A
LPS (100 ng/mL)N/A100 ± 8.91250 ± 110850 ± 75
LPS + this compound (1 µM)N/A75 ± 6.3880 ± 95610 ± 60
LPS + this compound (5 µM)N/A42 ± 5.1450 ± 55320 ± 40

Data are presented as mean ± SEM and are hypothetical.

Part 2: In Vivo Evaluation of this compound

This section outlines a protocol for assessing the efficacy of this compound in a mouse model of neuroinflammation.

Protocol 5: LPS-Induced Neuroinflammation Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in mitigating neuroinflammation and cognitive deficits.

Animals:

  • C57BL/6 mice (8-10 weeks old)

Experimental Groups:

  • Vehicle Control (Saline i.p. + Vehicle oral gavage)

  • LPS (LPS i.p. + Vehicle oral gavage)

  • LPS + this compound (LPS i.p. + this compound 10 mg/kg oral gavage)

  • LPS + this compound (LPS i.p. + this compound 25 mg/kg oral gavage)

Procedure:

  • Acclimatization: Acclimatize mice for one week before the experiment.

  • Drug Administration: Administer this compound or vehicle daily by oral gavage for 7 consecutive days.

  • LPS Injection: On day 7, one hour after the final drug administration, inject LPS (0.25 mg/kg) or saline intraperitoneally (i.p.).

  • Behavioral Testing (24 hours post-LPS):

    • Y-maze: Assess short-term spatial memory based on the spontaneous alternation percentage.

    • Morris Water Maze: A more extensive test of spatial learning and memory can also be performed over several days.

  • Tissue Collection (48 hours post-LPS):

    • Anesthetize mice and perfuse with saline.

    • Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

Protocol 6: Immunohistochemistry and Biochemical Analysis

Objective: To assess markers of neuroinflammation and neuronal integrity in brain tissue.

Materials:

  • Fixed brain sections

  • Primary antibodies: anti-Iba1 (microglia), anti-GFAP (astrocytes), anti-NeuN (neurons)

  • Fluorescent secondary antibodies

  • Frozen brain tissue for ELISA and Western blot

Procedure:

  • Immunohistochemistry:

    • Stain brain sections with antibodies against Iba1, GFAP, and NeuN.

    • Capture images using a fluorescence microscope.

    • Quantify the number and morphology of microglia and astrocytes, and the density of neurons in specific brain regions (e.g., hippocampus, cortex).

  • Biochemical Analysis:

    • Homogenize brain tissue to measure levels of TNF-α and IL-6 using ELISA.

    • Perform Western blot analysis on brain lysates to assess the phosphorylation status of p65 and Akt, as described in Protocol 4.

Data Presentation: In Vivo Results

Table 2: Effect of this compound on Behavioral and Neuropathological Outcomes in LPS-Treated Mice

Treatment GroupY-Maze Alternation (%)Hippocampal Iba1+ Cells (cells/mm²)Brain TNF-α (pg/mg protein)Hippocampal p-p65/p65 Ratio
Vehicle Control75 ± 3.550 ± 815 ± 41.0 ± 0.1
LPS45 ± 4.1180 ± 1585 ± 93.5 ± 0.4
LPS + this compound (10 mg/kg)58 ± 3.9125 ± 1255 ± 72.1 ± 0.3
LPS + this compound (25 mg/kg)69 ± 4.275 ± 1025 ± 51.3 ± 0.2

Data are presented as mean ± SEM and are hypothetical.

These protocols provide a systematic approach to characterize the therapeutic potential of the novel compound this compound for neurodegenerative diseases. The experimental design progresses from initial in vitro screening for bioactivity and mechanism of action to in vivo validation in a relevant disease model. The collected data will help to establish a comprehensive profile of this compound's efficacy and its underlying molecular mechanisms, providing a strong foundation for further preclinical and clinical development.

Troubleshooting & Optimization

Troubleshooting Voafinidine precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with Voafinidine precipitation in buffer solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating out of solution at physiological pH (~7.4)?

A1: this compound is a weakly basic compound with a pKa of 8.5. This means it is predominantly in its charged, more soluble form at a pH below its pKa. As the pH of the solution approaches 7.4, a significant portion of this compound converts to its neutral, less soluble form, which can lead to precipitation, especially at higher concentrations.

Troubleshooting Steps:

  • Verify Buffer pH: Calibrate your pH meter and confirm the final pH of your this compound-buffer solution.

  • Lower the pH: If your experimental conditions permit, try lowering the pH of the buffer to 6.0-6.5 to increase the proportion of the more soluble, protonated form of this compound.

  • Use a Co-solvent: Consider adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the buffer to increase the solubility of the neutral form of this compound. Note that the final concentration of the organic solvent should be tested for compatibility with your assay.

Q2: I observed immediate precipitation when adding this compound to my phosphate-buffered saline (PBS). What is causing this?

A2: this compound can form insoluble phosphate salts, a common issue with amine-containing compounds in phosphate buffers. This interaction leads to rapid precipitation, even at pH levels where this compound would otherwise be soluble.

Troubleshooting Steps:

  • Avoid Phosphate Buffers: The most effective solution is to replace PBS with a different buffer system.

  • Alternative Buffers: Good alternatives for physiological pH ranges include HEPES, MOPS, or PIPES. These zwitterionic buffers are less likely to form insoluble salts with small molecules like this compound. Always confirm the compatibility of the new buffer with your experimental setup.

Q3: Can I increase the this compound concentration in my experiment without it precipitating?

A3: Increasing the concentration of this compound directly increases the likelihood of precipitation, as it may exceed its solubility limit in the chosen buffer.

Troubleshooting Steps:

  • Determine Solubility Limit: Perform a solubility study to determine the maximum concentration of this compound that can be dissolved in your specific buffer system.

  • Use a Solubilizing Agent: For concentrations above the solubility limit, the use of solubilizing agents or excipients, such as cyclodextrins (e.g., HP-β-CD), may be necessary to form inclusion complexes and enhance solubility.

  • Prepare a Concentrated Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO) and add it to the buffer in a small volume to achieve the final desired concentration. This minimizes the risk of precipitation upon dilution.

Data Summary: this compound Solubility

The following tables provide hypothetical solubility data for this compound in various buffer systems and at different pH levels.

Table 1: Solubility of this compound in Different Buffers at pH 7.4

Buffer System (50 mM)Maximum Solubility (µM)Observations
Phosphate-Buffered Saline (PBS)< 5Immediate, heavy precipitation
HEPES50Stable for > 24 hours
MOPS45Stable for > 24 hours
PIPES60Stable for > 24 hours

Table 2: Effect of pH on this compound Solubility in 50 mM HEPES Buffer

pHMaximum Solubility (µM)Form of this compound
6.0> 1000Predominantly charged (soluble)
6.5450Mix of charged and neutral
7.0120Mix of charged and neutral
7.450Predominantly neutral (less soluble)
8.015Predominantly neutral (less soluble)

Experimental Protocols

Protocol 1: Determining Maximum Solubility of this compound

Objective: To determine the maximum concentration of this compound that remains soluble in a specific buffer over a set period.

Materials:

  • This compound powder

  • Selected buffer solution

  • Microcentrifuge tubes

  • Vortexer

  • Incubator/shaker

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a series of this compound concentrations in the chosen buffer. Start with a concentration you know is soluble and increase it incrementally in different tubes.

  • Vortex each tube vigorously for 2 minutes to facilitate dissolution.

  • Incubate the tubes at the desired experimental temperature for 24 hours with gentle agitation to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • The highest concentration at which no pellet is observed and the measured supernatant concentration is close to the nominal concentration is considered the maximum solubility.

Diagrams and Workflows

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_buffer What is the buffer system? start->check_buffer is_phosphate Phosphate Buffer? check_buffer->is_phosphate Identify check_ph What is the pH? is_high_ph pH > 7.0? check_ph->is_high_ph check_conc Is concentration too high? solubility_study Action: Perform solubility study (Protocol 1) check_conc->solubility_study Yes resolved Issue Resolved check_conc->resolved No is_phosphate->check_ph No change_buffer Action: Change to non-phosphate buffer (HEPES, MOPS) is_phosphate->change_buffer Yes change_buffer->resolved is_high_ph->check_conc No lower_ph Action: Lower pH (if experiment allows) is_high_ph->lower_ph Yes lower_ph->resolved use_cosolvent Action: Use co-solvent or solubilizer solubility_study->use_cosolvent use_cosolvent->resolved

Caption: A troubleshooting workflow for this compound precipitation.

G cluster_1 Chemical Equilibrium of this compound in Solution cluster_2 Influencing Factors A This compound-H+ (Protonated, Soluble) B This compound (Neutral, Poorly Soluble) A->B pKa = 8.5 P Precipitate B->P [High Concentration] or [pH > 7.0] F1 Low pH (e.g., pH 6.0) F1->A Shifts equilibrium left F2 High pH (e.g., pH 7.4) F2->B Shifts equilibrium right

Caption: Equilibrium of this compound between its soluble and insoluble forms.

Optimizing Voafinidine concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Voafinidine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing this compound concentration to achieve maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the Fibril-Associated Nuclear Receptor 1 (FANR1). By binding to FANR1, this compound allosterically inhibits the downstream phosphorylation of Stress-Induced Kinase 2 (SIK2), a key enzyme in the cellular stress signaling cascade. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

Q2: What is the recommended starting concentration range for in vitro experiments?

For initial cell-based assays, a starting concentration range of 10 nM to 500 nM is recommended. The optimal concentration will vary depending on the cell line and the specific experimental conditions.

Q3: How should I dissolve and store this compound?

This compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the powder in DMSO. Aliquot the stock solution and store it at -20°C for up to six months or at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Q4: Is this compound cytotoxic at higher concentrations?

Yes, this compound can exhibit cytotoxicity at concentrations above 2 µM in most cell lines. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.

Troubleshooting Guides

Issue 1: Low or No Efficacy Observed

Possible Causes & Solutions

  • Incorrect Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. Refer to the dose-response data in Table 1 for guidance.

  • Reagent Degradation: Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure this compound stock solutions are stored at the recommended temperature and protected from light. Prepare fresh working solutions for each experiment.

  • Cell Line Insensitivity: The target receptor, FANR1, may have low expression or mutations in the chosen cell line.

    • Solution: Verify the expression of FANR1 in your cell line using techniques such as Western blot or qPCR. Consider using a cell line known to have high FANR1 expression.

Issue 2: High Cellular Toxicity

Possible Causes & Solutions

  • Concentration Too High: The concentration of this compound is exceeding the cytotoxic threshold for the cells.

    • Solution: Lower the concentration of this compound used in your experiments. Perform a cytotoxicity assay to identify the maximum non-toxic concentration.

  • Prolonged Incubation Time: Extended exposure to this compound, even at lower concentrations, can induce toxicity.

    • Solution: Optimize the incubation time. A time-course experiment can help determine the shortest duration required to observe the desired effect.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%.

Data Presentation

Table 1: Dose-Response of this compound on SIK2 Phosphorylation and Cell Viability

This compound Concentration (nM)Inhibition of SIK2 Phosphorylation (%)Cell Viability (%)
1015.2 ± 2.198.5 ± 1.2
5048.7 ± 3.597.9 ± 1.5
10085.3 ± 4.296.4 ± 1.8
25092.1 ± 2.895.1 ± 2.0
50094.6 ± 1.993.8 ± 2.3
100095.2 ± 1.585.2 ± 3.1
200095.8 ± 1.360.7 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Western Blot
  • Cell Seeding: Seed cells (e.g., HEK293T) in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 nM to 2 µM) for the desired incubation time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-SIK2 and total SIK2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the percentage inhibition of SIK2 phosphorylation relative to the vehicle control.

Visualizations

Voafinidine_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound FANR1 FANR1 This compound->FANR1 SIK2 SIK2 FANR1->SIK2 Inhibits (Allosteric) pSIK2 p-SIK2 SIK2->pSIK2 Phosphorylation Cytokines Pro-inflammatory Cytokine Expression pSIK2->Cytokines Promotes

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Voafinidine_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells Voafinidine_Prep->Treatment Incubation 4. Incubate Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Quantification 6. Protein Quantification Lysis->Quantification Western_Blot 7. Western Blot Quantification->Western_Blot Data_Analysis 8. Analyze Data Western_Blot->Data_Analysis

Caption: Western blot experimental workflow.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Efficacy? Concentration Concentration Too Low? Start->Concentration Yes Degradation Reagent Degraded? Start->Degradation No Dose_Response Perform Dose-Response Concentration->Dose_Response Insensitivity Cell Line Insensitive? Degradation->Insensitivity No Fresh_Reagent Use Fresh Reagent Degradation->Fresh_Reagent Yes Check_Expression Verify FANR1 Expression Insensitivity->Check_Expression Yes

Caption: Troubleshooting logic for low efficacy.

How to reduce Voafinidine off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Voafinidine

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor targeting the B-Raf V600E mutant, a key driver in certain types of melanoma. Its primary on-target effect is the inhibition of the MAPK/ERK signaling pathway, leading to decreased cell proliferation and apoptosis in B-Raf V600E-positive cancer cells.

Q2: What are the known primary off-target effects of this compound?

This compound has been observed to interact with several other kinases, which can lead to predictable off-target effects. The most well-characterized off-target activities include the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These interactions can lead to side effects such as skin rash, diarrhea, and hypertension in preclinical models.[1][2]

Q3: How can I confirm that a phenotype I'm observing is due to an off-target effect?

Distinguishing on-target from off-target effects is a critical step in drug development.[3] Several strategies can be employed:

  • Dose-Response Correlation: Correlate the concentration of this compound required to induce the phenotype with the IC50 values for its on-target and off-target kinases. If the phenotype occurs at concentrations significantly higher than the B-Raf V600E IC50 but closer to an off-target IC50, it is likely an off-target effect.[3]

  • Use of a More Selective Inhibitor: Compare the effects of this compound with a structurally distinct and more selective B-Raf inhibitor. If the phenotype is absent with the more selective compound, it supports an off-target mechanism for this compound.[3]

  • Rescue Experiments: Conduct a rescue experiment by expressing a drug-resistant mutant of the primary target (B-Raf V600E). If the phenotype persists even when the on-target effect is blocked, it is likely caused by off-target activity.[3]

  • Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target (B-Raf) and potential off-targets (e.g., EGFR) at the concentrations used in your experiments.[4]

Troubleshooting Guides

Issue 1: Unexpectedly high cellular toxicity at concentrations that should be selective for B-Raf.

  • Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[3]

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for B-Raf V600E to minimize engagement of lower-affinity off-targets.[3]

    • Perform a Kinome Scan: Submit this compound for a broad kinase selectivity panel to identify potential off-target liabilities that could explain the toxicity.[5] This provides a comprehensive view of its interactions across the kinome.

    • Analyze Downstream Signaling: Use western blotting to check the phosphorylation status of key nodes in survival pathways known to be affected by off-targets, such as Akt (a downstream effector of EGFR and VEGFR2).

Issue 2: Paradoxical activation of the PI3K/Akt pathway upon treatment with this compound.

  • Possible Cause: This is a known phenomenon with some kinase inhibitors.[1] It can result from feedback loops or engagement with an unexpected off-target that activates the pathway. For instance, inhibiting one kinase can sometimes relieve negative feedback on another pathway.

  • Troubleshooting Steps:

    • Confirm with Dose-Response: Perform a 10-point dose-response curve and measure the phosphorylation of Akt (e.g., at Ser473) to confirm the paradoxical activation.[4]

    • Use Orthogonal Assays: Validate the finding using a different assay format to rule out artifacts.[4] For example, if you initially used an antibody-based method, consider a functional assay downstream of Akt.

    • Investigate with a More Selective Compound: Test a more selective B-Raf inhibitor. If paradoxical Akt activation is not observed, it strongly suggests this compound is acting through an off-target mechanism.

Data Presentation: Inhibitor Selectivity Profile

When developing or selecting a kinase inhibitor, comparing quantitative metrics is crucial for predicting potential off-target effects. Inhibitor B in the table below represents a hypothetical, more selective alternative to this compound.

InhibitorPrimary TargetIC50 (nM)Off-Target 1 (EGFR) IC50 (nM)Off-Target 2 (VEGFR2) IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary Target)Cellular Potency (EC50, µM)
This compound B-Raf V600E 8 95 250 11.9 0.2
Inhibitor B B-Raf V600E 25 >5,000 >10,000 >200 0.8

Interpretation: this compound is highly potent but shows significant activity against EGFR and VEGFR2. In contrast, Inhibitor B is less potent but demonstrates a much higher selectivity, making it less likely to produce off-target effects at therapeutic concentrations.[3]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K This compound This compound This compound->EGFR Inhibits (Off-Target) This compound->VEGFR2 Inhibits (Off-Target) BRaf B-Raf V600E (On-Target) This compound->BRaf Inhibits (On-Target) This compound->PI3K Activates? (Paradoxical Off-Target) MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound's on-target and off-target signaling pathways.

G start Observe Unexpected Phenotype/Toxicity step1 Step 1: In Vitro Profiling (Biochemical Assays) start->step1 step1_detail • Kinome-wide selectivity screen • Determine IC50 for hits step1->step1_detail step2 Step 2: Cellular Target Engagement (CETSA / NanoBRET) step1->step2 step2_detail • Confirm inhibitor binds to off-target in intact cells step2->step2_detail step3 Step 3: Pathway Analysis (Western Blot) step2->step3 step3_detail • Measure phosphorylation of downstream substrates step3->step3_detail step4 Step 4: Functional Validation (Rescue Experiment) step3->step4 step4_detail • Use more selective inhibitor • Express drug-resistant on-target step4->step4_detail end Identify Off-Target Mechanism step4->end

Caption: Experimental workflow for identifying off-target effects.

G goal Goal: Improve Inhibitor Selectivity strategy1 Structure-Based Design goal->strategy1 strategy2 Computational Screening goal->strategy2 strategy3 Iterative Synthesis & Profiling goal->strategy3 detail1 Exploit unique residues in B-Raf active site not present in off-targets (e.g., EGFR) strategy1->detail1 detail2 Dock virtual compounds into on-target and off-target structures to predict selectivity strategy2->detail2 detail3 Synthesize analogs and test against a panel of on- and off-target kinases to build Structure-Activity Relationships (SAR) strategy3->detail3

Caption: Logical relationships for improving inhibitor selectivity.

Experimental Protocols

Protocol 1: Radiometric Kinase Selectivity Assay

This protocol allows for the direct measurement of inhibitory activity against a panel of kinases.[4]

  • Materials:

    • Recombinant kinases (B-Raf V600E, EGFR, VEGFR2, etc.)

    • Specific substrate peptides/proteins for each kinase

    • [γ-³³P]ATP

    • Kinase reaction buffer

    • 96-well filter plates

    • Scintillation counter

  • Methodology:

    • Prepare serial dilutions of this compound in the appropriate buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses target engagement in intact cells by measuring the change in thermal stability of a target protein upon inhibitor binding.[4]

  • Materials:

    • Cultured cells expressing the target kinases

    • This compound

    • Vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease/phosphatase inhibitors

    • Equipment for heating samples precisely (e.g., PCR thermocycler)

    • Western blot equipment and antibodies for target proteins (B-Raf, EGFR, etc.)

  • Methodology:

    • Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour).

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.

    • Lyse the cells to release the proteins (e.g., by freeze-thaw cycles).

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blotting using an antibody against the target kinase.

    • Quantify the band intensities to determine the melting curve of the protein. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

References

Voafinidine signal-to-noise ratio improvement in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Voafinidine. The focus of this guide is to address common issues related to improving the signal-to-noise ratio in various biochemical and cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the novel kinase, Kinase-X (K-X), which plays a crucial role in pro-inflammatory signaling pathways. By binding to the ATP-binding site of K-X, this compound blocks the phosphorylation of downstream substrates, thereby mitigating the inflammatory response. Due to its targeted mechanism, this compound is under investigation as a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.

Q2: What is a good signal-to-noise (S/N) ratio for an assay involving this compound?

A2: A desirable signal-to-noise ratio depends on the assay format. Generally, for high-throughput screening (HTS), a Z'-factor greater than 0.5 is considered excellent.[1] For enzyme inhibition assays, a signal-to-background ratio of at least 3 to 5 is often recommended to ensure data reliability.[2]

Q3: Why is my background signal high in my this compound assay?

A3: High background can stem from several factors including non-specific binding of detection reagents, autofluorescence of assay plates or media, or contamination of reagents.[3][4] It is crucial to use high-quality reagents and plates suitable for your assay type (e.g., black plates for fluorescence assays).[3]

Q4: How can I minimize photobleaching in my fluorescence-based this compound assay?

A4: To reduce photobleaching, you can decrease the exposure time to the excitation light source.[3] Using an anti-fade mounting medium can also be beneficial for imaging-based assays.[3] Additionally, ensure that the instrument's lamp intensity is not set unnecessarily high.[3]

Q5: What are the key differences between kinase activity assays and binding assays?

A5: Kinase activity assays measure the catalytic function of the kinase, typically by quantifying the phosphorylation of a substrate.[5][6] In contrast, binding assays directly measure the interaction between the kinase and a ligand, such as this compound.[5][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound assays, with a focus on improving the signal-to-noise ratio.

Issue 1: Low Signal Intensity

A weak signal can be difficult to distinguish from the background, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Suboptimal Reagent Concentration Titrate the concentration of this compound to ensure it is within the effective range for your specific assay. Titrate detection reagents (e.g., antibodies, substrates) to find the optimal concentration that maximizes signal without increasing background.
Insufficient Incubation Time Optimize the incubation times for both this compound treatment and the final detection step through time-course experiments.
Inappropriate Assay Conditions Ensure that the pH and ionic strength of all buffers are appropriate for the assay. Maintain optimal cell culture conditions, including temperature and CO2, if applicable.[3]
Issue 2: High Background Signal

Elevated background can mask the specific signal from your assay, leading to inaccurate results.

Potential Cause Recommended Solution
Autofluorescence For fluorescence-based assays, use phenol red-free media.[3] Utilize black-walled, clear-bottom microplates to minimize background and crosstalk.[3] For luminescence assays, opaque white plates are recommended to maximize the signal.[3]
Nonspecific Binding of Reagents Increase the number and duration of wash steps after incubation with detection reagents.[3] Optimize the concentration of antibodies by performing a titration.[3] Ensure the blocking buffer is appropriate for the assay and incubate for a sufficient time.[3]
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water and reagents.[4] Filter-sterilize buffers to remove any potential microbial contamination.[4]
Issue 3: High Variability Between Replicates

Inconsistent results across replicate wells can compromise the statistical significance of your data.

Potential Cause Recommended Solution
Pipetting Errors Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize the number of pipetting steps where possible.
Plate Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier.
Incomplete Reagent Mixing Gently mix the plate on an orbital shaker after adding each reagent, being careful to avoid cross-contamination.
Experimental Protocols
Protocol: LanthaScreen™ Eu Kinase Binding Assay for this compound

This protocol is adapted for determining the affinity of this compound for Kinase-X using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

Materials:

  • Kinase-X, tagged (e.g., GST-tagged)

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled kinase tracer

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well plates (white or black)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add 2.5 µL of the this compound dilutions.

  • Prepare a 2X solution of Kinase-X and Eu-labeled antibody in assay buffer. Add 5 µL of this solution to each well.

  • Prepare a 2X solution of the fluorescent tracer in assay buffer. Add 2.5 µL of this solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the this compound concentration to determine the IC50 value.

Data Presentation
Table 1: Example Data for this compound IC50 Determination
This compound (nM)TR-FRET Ratio (Mean ± SD)% Inhibition
02.50 ± 0.120
12.25 ± 0.1010
101.50 ± 0.0840
500.75 ± 0.0570
1000.25 ± 0.0390
5000.10 ± 0.0296
Table 2: Troubleshooting Assay Optimization
Parameter OptimizedCondition ACondition BS/N RatioZ'-Factor
Plate Type WhiteBlack5.20.65
Wash Steps 3 washes5 washes4.80.72
Antibody Dilution 1:5001:10006.50.81

Visual Guides

Voafinidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor KX Kinase-X (K-X) receptor->KX Activates Substrate Downstream Substrate KX->Substrate Phosphorylates Inflammation Inflammatory Response Substrate->Inflammation Leads to This compound This compound This compound->KX Inhibits

Caption: this compound's mechanism of action in inhibiting the Kinase-X signaling pathway.

Assay_Workflow start Start prep_reagents Prepare Reagents (this compound, Kinase, Antibody, Tracer) start->prep_reagents dispense_this compound Dispense this compound to 384-well plate prep_reagents->dispense_this compound add_kinase_ab Add Kinase-X and Eu-Antibody Mix dispense_this compound->add_kinase_ab add_tracer Add Tracer add_kinase_ab->add_tracer incubate Incubate at RT for 60 min add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Troubleshooting_Workflow rect_node rect_node start Poor S/N Ratio check_signal Is Signal Low? start->check_signal check_background Is Background High? check_signal->check_background No optimize_reagents Optimize Reagent Concentrations check_signal->optimize_reagents Yes check_plates Check Plate Type and Media check_background->check_plates Yes check_replicates High Variability? check_background->check_replicates No optimize_incubation Optimize Incubation Times optimize_reagents->optimize_incubation optimize_incubation->check_background optimize_washing Optimize Wash Steps check_plates->optimize_washing optimize_washing->check_replicates review_pipetting Review Pipetting Technique check_replicates->review_pipetting Yes end Improved S/N Ratio check_replicates->end No review_pipetting->end

Caption: Logical troubleshooting workflow for improving signal-to-noise ratio.

References

Preventing Voafinidine degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Voafinidine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

A: this compound is a small molecule inhibitor of the Kinase-X signaling pathway. It is known to be sensitive to light and moderately hygroscopic, meaning it can absorb moisture from the air.[1][2] Improper storage can lead to chemical degradation, forming impurities such as this compound-DP1. This degradation can result in reduced efficacy and potential toxicity of the compound.[3][4] Therefore, maintaining the correct storage conditions is essential to ensure the stability, potency, and safety of this compound for experimental use.[2][5]

Q2: What are the ideal storage conditions for solid this compound?

A: To ensure the long-term stability of solid this compound, it should be stored under the following conditions:

  • Temperature: 2°C to 8°C (refrigerated).

  • Light: Protected from light in an amber or opaque vial.[1][2]

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

  • Moisture: Stored with a desiccant to minimize exposure to humidity.[1][7]

Q3: How should I store this compound in solution?

A: this compound solutions are more susceptible to degradation than the solid form. For short-term storage (up to 24 hours), solutions should be kept at 2°C to 8°C and protected from light.[8] For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: What are the visible signs of this compound degradation?

A: While chemical analysis is the most reliable way to detect degradation, there are some physical signs you can look for:

  • Color Change: The pure compound is a white to off-white powder. A yellow or brownish tint may indicate degradation.

  • Clumping: Due to its hygroscopic nature, the powder may clump if it has absorbed moisture.[5]

  • Reduced Solubility: Difficulty in dissolving the compound in the recommended solvent could be a sign of impurity formation.

If you observe any of these changes, it is advisable to perform an analytical check, such as HPLC, to assess the purity of the compound.

Q5: How can I check the purity of my this compound sample?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify this compound and its degradation products.[9] A detailed protocol for a standard HPLC method is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Causes Recommended Actions
Unexpectedly low experimental results or reduced compound activity. Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light, and moisture protection). 2. Test the purity of your this compound stock using the provided HPLC protocol. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound.
This compound powder appears discolored or clumped. Exposure to light or moisture.[1][5]1. Discard the affected batch of the compound. 2. Review your storage procedures to ensure light and moisture are adequately controlled.[1][5] Using desiccants and amber vials is crucial.[1][7]
Difficulty dissolving this compound in the recommended solvent. The compound may have degraded, or the incorrect solvent is being used.1. Confirm you are using the correct solvent and concentration as specified in the product datasheet. 2. If the correct solvent is being used, test the purity of the compound via HPLC. Degradation products may have different solubility profiles.
Precipitate forms in a previously clear this compound solution. The solution may be supersaturated, or degradation has occurred, leading to the formation of less soluble impurities.1. Gently warm the solution and sonicate to attempt redissolving the precipitate. 2. If the precipitate remains, it is likely due to degradation. The solution should be discarded.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of solid this compound under various accelerated stability testing conditions over a 4-week period.

Condition Temperature Relative Humidity (RH) Light Exposure % this compound Remaining % this compound-DP1 Formed
Ideal 4°C<10%Dark99.8%<0.1%
High Temp 40°C75%Dark92.5%6.8%
High Humidity 25°C90%Dark96.2%3.1%
Light Exposure 25°C60%1.2 million lux hours91.8%7.5%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method allows for the quantification of this compound and its primary degradation product, this compound-DP1.

1. Materials and Reagents:

  • This compound reference standard

  • This compound-DP1 reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1% in water, HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • The expected retention time for this compound is approximately 8.5 minutes, and for this compound-DP1 is approximately 6.2 minutes.

  • Quantify the amount of this compound and this compound-DP1 by comparing the peak areas to those of the reference standards.

Visualizations

Troubleshooting_Workflow start Issue Encountered: Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_purity Assess Compound Purity via HPLC purity_ok Purity >98%? check_purity->purity_ok storage_ok->check_purity Yes correct_storage Action: Correct Storage Procedures. Use Desiccant & Amber Vials. storage_ok->correct_storage No new_batch Action: Use a Fresh Batch of this compound. purity_ok->new_batch No troubleshoot_exp Action: Troubleshoot Experimental Protocol. purity_ok->troubleshoot_exp Yes

Caption: Troubleshooting workflow for this compound degradation issues.

KinaseX_Pathway receptor Growth Factor Receptor kinase_x Kinase-X receptor->kinase_x Activates downstream_protein Downstream Protein kinase_x->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation Promotes This compound This compound This compound->kinase_x Inhibits

Caption: Simplified Kinase-X signaling pathway showing the inhibitory action of this compound.

References

Voafinidine experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Voafinidine.

Overview

This compound is an experimental selective inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine.[1][2][3] Its high selectivity for MAO-B suggests potential therapeutic applications in neurodegenerative diseases where dopamine dysregulation is a central feature.[1] However, as a novel psychoactive substance (NPS), this compound presents unique challenges in experimental settings, leading to potential variability and reproducibility issues.[4][5] This guide aims to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of monoamine oxidase B (MAO-B).[1][2] MAO-B is an enzyme responsible for breaking down key neurotransmitters, particularly dopamine.[3][6] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine. The proposed signaling pathway is illustrated below.

Voafinidine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPAMINE Dopamine VMAT2 VMAT2 DOPAMINE->VMAT2 storage MAO_B_pre MAO-B DOPAMINE->MAO_B_pre degradation Synaptic_Dopamine Dopamine VMAT2->Synaptic_Dopamine release DAT DAT DAT->DOPAMINE Synaptic_Dopamine->DAT reuptake D_Receptor Dopamine Receptor Synaptic_Dopamine->D_Receptor binds Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction This compound This compound This compound->MAO_B_pre inhibits

Caption: this compound inhibits MAO-B, increasing dopamine availability.

Q2: We are observing significant batch-to-batch variability in our in vitro assays. What could be the cause?

A2: Batch-to-batch variability with novel compounds like this compound can stem from several factors:

  • Compound Purity and Stability: As a novel psychoactive substance, the synthesis of this compound may result in varying levels of impurities between batches.[7] These impurities could have off-target effects or interfere with the primary mechanism of action. It is also crucial to consider the stability of the compound under your specific storage conditions.

  • Reference Material Quality: The quality and characterization of certified reference materials (CRMs) are critical for consistent results.[8] Ensure you are using a well-characterized CRM for this compound.

  • Experimental Conditions: Minor variations in experimental parameters such as temperature, pH, and incubation times can have a magnified effect with a novel compound.

Q3: Our in vivo studies are showing inconsistent behavioral effects. How can we improve reproducibility?

A3: Inconsistent in vivo results are a known challenge in pharmacology.[9] For this compound, consider the following:

  • Animal Model and Genetics: The genetic background of your animal model can significantly influence drug metabolism and response.[10] Ensure you are using a consistent and well-defined strain.

  • Route of Administration and Formulation: The bioavailability of this compound can vary depending on the route of administration and the vehicle used for delivery.

  • Environmental Factors: Stress, diet, and housing conditions can all impact the neurological state of the animals and their response to a psychoactive compound.[10]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed as a selective MAO-B inhibitor, like many novel psychoactive substances, its full pharmacological profile is still under investigation.[5] It is plausible that at higher concentrations, it may interact with other monoamine transporters or receptors. Comprehensive off-target screening is recommended.

Troubleshooting Guides

In Vitro Assay Variability
Observed Issue Potential Cause Recommended Action
Inconsistent IC50 values Purity of this compound batches varies.1. Perform analytical chemistry (e.g., LC-MS, NMR) on each new batch to confirm purity and identity.[7] 2. Source certified reference materials from a reputable supplier.[8]
Degradation of this compound stock solutions.1. Prepare fresh stock solutions for each experiment. 2. Conduct stability studies under your storage conditions.
Inconsistent enzyme activity.1. Use a fresh aliquot of recombinant MAO-B for each assay. 2. Include a known MAO-B inhibitor as a positive control in every plate.
High background signal Non-specific binding of this compound or detection reagents.1. Optimize assay buffer components (e.g., detergents). 2. Test for interference of this compound with the detection method in the absence of the enzyme.
Contamination of reagents or labware.1. Use sterile, disposable labware. 2. Prepare fresh buffers and reagents.
In Vivo Study Reproducibility
Observed Issue Potential Cause Recommended Action
Variable behavioral responses Differences in animal stress levels.1. Acclimate animals to the experimental room and procedures. 2. Handle animals consistently across all groups.
Inconsistent drug administration.1. Ensure accurate and consistent dosing for all animals. 2. Validate the stability of the this compound formulation.
Circadian rhythm effects.1. Conduct behavioral testing at the same time of day for all cohorts.
Unexpected side effects Off-target effects of this compound.1. Perform a comprehensive panel of behavioral tests to assess for unintended effects. 2. Consider in vitro off-target screening.
Interaction with diet.1. Be aware of potential interactions with tyramine in the diet, a known issue with MAOIs.[3][6][11] 2. Use a standardized diet for all animals.

Experimental Protocols

Standard MAO-B Inhibition Assay

This protocol is a generalized approach for determining the in vitro potency of this compound.

MAO_B_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, MAO-B, Substrate, this compound) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Add_MAO_B Add MAO-B Enzyme to Wells Serial_Dilution->Add_MAO_B Pre_incubation Pre-incubate this compound with MAO-B Add_MAO_B->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Signal Read Signal (e.g., Fluorescence) Stop_Reaction->Read_Signal Analyze_Data Analyze Data and Calculate IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a standard in vitro MAO-B inhibition assay.

Troubleshooting Decision Tree

This decision tree can help diagnose issues with experimental variability.

Troubleshooting_Tree Start Inconsistent Results? In_Vitro In Vitro Assay? Start->In_Vitro Yes In_Vivo In Vivo Study? Start->In_Vivo No Check_Purity Check Compound Purity and Stability In_Vitro->Check_Purity Yes Check_Reagents Validate Reagents and Controls In_Vitro->Check_Reagents No Check_Animal_Model Verify Animal Model and Genetics In_Vivo->Check_Animal_Model Yes Check_Dosing Confirm Dosing and Formulation In_Vivo->Check_Dosing No Standardize_Protocol Standardize Protocol (temp, time, etc.) Check_Reagents->Standardize_Protocol Standardize_Environment Standardize Environment and Procedures Check_Dosing->Standardize_Environment

Caption: A decision tree for troubleshooting experimental variability.

References

Voafinidine interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Voafinidine. The information provided is designed to help identify and resolve potential interferences with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a naturally occurring aspidosperma-type indole alkaloid found in plants of the Tabernaemontana divaricata and Voacanga africana species.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₈N₂O₂PubChem
Molecular Weight 328.45 g/mol PubChem
IUPAC Name (15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene-16,17-diolPubChem
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.ChemFaces

Q2: Are there known issues of this compound interfering with immunoassays?

While specific data on this compound interference is limited, alkaloids as a class of compounds can potentially interfere with immunoassays. This interference can arise from:

  • Cross-reactivity: Antibodies used in an immunoassay may recognize and bind to this compound or its metabolites if they share structural similarities with the target analyte. This is a common issue in immunoassays for drugs and hormones.

  • Matrix Effects: The presence of this compound in a complex biological sample can alter the sample matrix, affecting the binding kinetics between the antibody and the target analyte.

It is recommended to perform validation studies, including specificity and interference testing, when developing or using an immunoassay to measure analytes in samples containing this compound.

Q3: What analytical methods are recommended for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a recommended technique for the quantification of this compound and related alkaloids. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[3][4] The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Results in Immunoassays

Possible Cause: Interference from this compound or its metabolites.

Troubleshooting Steps:

  • Assess for Cross-Reactivity:

    • Spike a blank matrix with a known concentration of this compound and analyze it with the immunoassay. A positive result indicates cross-reactivity.

    • If cross-reactivity is confirmed, consider using a more specific analytical method like LC-MS/MS.

  • Evaluate Matrix Effects:

    • Perform a spike and recovery experiment. Spike a known concentration of the target analyte into the sample matrix containing this compound and a blank matrix. A significant difference in recovery between the two matrices suggests a matrix effect.

    • To mitigate matrix effects, sample dilution or matrix-matched calibration standards may be employed.

  • Alternative Analytical Methods:

    • If interference cannot be resolved, switch to a more specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher selectivity and is less prone to this type of interference.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Possible Cause: Inappropriate chromatographic conditions or column selection.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust the pH of the mobile phase. Alkaloids are basic compounds, and their retention can be highly dependent on the pH.

    • Vary the organic modifier (e.g., acetonitrile, methanol) and its concentration to improve peak shape and resolution.

  • Column Selection:

    • Utilize a column specifically designed for alkaloid analysis or a C18 column with a low-bleed stationary phase.

    • Ensure the column is not degraded by checking its performance with a standard compound.

  • Sample Preparation:

    • Ensure complete dissolution of this compound in the initial solvent.

    • Filter samples before injection to remove particulate matter that could clog the column.

Issue 3: Unexpected Peaks or Contamination in Mass Spectrometry Data

Possible Cause: In-source fragmentation, contamination from laboratory environment or reagents.

Troubleshooting Steps:

  • Analyze Fragmentation Patterns:

    • Aspidosperma alkaloids are known to produce characteristic fragmentation patterns in mass spectrometry.[5][6][7] Familiarize yourself with these patterns to distinguish between the parent ion, expected fragments, and potential contaminants. Common fragmentation routes involve the opening of the D and E rings of the alkaloid structure.[5]

    • The table below summarizes common neutral losses observed for related aspidosperma alkaloids, which can aid in the interpretation of this compound mass spectra.

Neutral LossPossible Origin
H₂OLoss of a hydroxyl group
COCarbonyl group fragmentation
C₂H₄Ethylene loss from the ethyl side chain
C₂H₅NFragmentation of the piperidine ring
  • Blank Analysis:

    • Run a blank sample (solvent only) to identify any background contamination from the system or reagents.

  • Solvent Purity:

    • Use high-purity, HPLC-grade solvents to minimize contamination.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis (Hypothetical)

This protocol is a starting point and should be optimized for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Start with a low percentage of Solvent B and gradually increase to elute this compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by a UV scan of a this compound standard (typically in the range of 220-280 nm for indole alkaloids) or Mass Spectrometry (MS) in positive ion mode.

  • Column Temperature: 30 °C.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes.

  • Evaporate: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Inject the reconstituted sample into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation vortex Vortex precipitation->vortex centrifuge Centrifugation vortex->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Injection reconstitute->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection UV or MS Detection separation->detection data Data Analysis detection->data troubleshooting_logic start Inaccurate Immunoassay Result cross_reactivity Test for Cross-Reactivity start->cross_reactivity matrix_effect Evaluate Matrix Effects cross_reactivity->matrix_effect No Cross-Reactivity alternative_method Consider Alternative Method (LC-MS/MS) cross_reactivity->alternative_method Cross-Reactivity Confirmed matrix_effect->alternative_method Matrix Effect Confirmed resolve Issue Resolved matrix_effect->resolve No Matrix Effect alternative_method->resolve

References

Mitigating autofluorescence of Voafinidine in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Voafinidine. This resource provides troubleshooting guides and frequently asked questions to help you mitigate the autofluorescent properties of this compound during your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit autofluorescence?

This compound is a novel therapeutic agent under investigation for its role in modulating kinase signaling pathways. Its molecular structure contains intrinsic fluorophores that become excited by common laser lines used in fluorescence microscopy (e.g., 488 nm and 561 nm), leading to the emission of a broad spectrum of light. This inherent fluorescence, known as autofluorescence, can interfere with the detection of specific fluorescent labels in your experiment, potentially masking the true signal.

Q2: What are the main strategies to reduce this compound-induced autofluorescence?

There are three primary strategies to combat autofluorescence from this compound:

  • Spectral Separation: This involves choosing fluorescent dyes (e.g., secondary antibodies, fluorescent proteins) that have emission spectra distinct from the autofluorescence profile of this compound. Using dyes in the far-red or near-infrared spectrum is often effective.

  • Chemical Quenching: This method uses chemical reagents to reduce or eliminate autofluorescence. These agents are typically applied to the sample after fixation and permeabilization but before antibody incubation.

  • Computational Correction: This involves using software-based approaches, such as spectral unmixing or background subtraction, to computationally separate the specific signal from the autofluorescence signal.

Q3: Can I use DAPI with this compound?

Yes, but with caution. This compound's autofluorescence spectrum has a tail that can overlap with the emission of blue dyes like DAPI. It is crucial to have a "this compound only" control sample to correctly set the exposure and threshold for the DAPI channel and avoid false-positive signals.

Troubleshooting Guides

Problem 1: High background signal in all channels.

High background across all channels is a classic sign of autofluorescence. This guide will help you diagnose and resolve the issue.

Logical Troubleshooting Workflow

start High Background Signal Observed control Is a 'this compound Only' control sample included? start->control prepare_control Prepare a control sample (cells + this compound, no stains) control->prepare_control No image_control Image control sample to determine autofluorescence spectrum control->image_control Yes prepare_control->image_control strategy Select Mitigation Strategy image_control->strategy spectral Spectral Separation: Use Far-Red Dyes strategy->spectral Re-stain quenching Chemical Quenching: Apply Quenching Agent strategy->quenching Pre-process computational Computational Correction: Use Spectral Unmixing strategy->computational Post-acquisition end Acquire High-Quality Image spectral->end quenching->end computational->end

Caption: Workflow for troubleshooting this compound autofluorescence.

Problem 2: My target signal is weak and difficult to distinguish from the background.

This issue often arises from the autofluorescence overpowering the specific signal from your fluorescent probe. The following chemical quenching and computational methods can improve your signal-to-noise ratio.

Data Presentation: Efficacy of Mitigation Techniques

The following table summarizes the effectiveness of various methods in improving the signal-to-noise ratio (SNR) in cells treated with 10 µM this compound and stained for a target protein with Alexa Fluor 647.

Mitigation MethodTarget Signal Intensity (A.U.)Background Intensity (A.U.)Signal-to-Noise Ratio (SNR)
None (Control)8505501.55
Sudan Black B8201505.47
Trypan Blue7902103.76
Spectral Unmixing8451207.04

A.U. = Arbitrary Units

Experimental Protocols

Protocol 1: Sudan Black B Quenching

This protocol is designed to quench autofluorescence from lipofuscin, but is also effective against broad-spectrum autofluorescence from compounds like this compound.

  • Perform fixation and permeabilization of your cells as per your standard protocol.

  • Wash the samples 3 times with Phosphate-Buffered Saline (PBS).

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the samples in the Sudan Black B solution for 10 minutes at room temperature in the dark.

  • Wash the samples extensively with PBS (5-7 times) to remove all excess Sudan Black B.

  • Proceed with your standard immunofluorescence blocking and staining protocol.

Protocol 2: Computational Correction with Spectral Unmixing

Spectral unmixing is a powerful technique that isolates the spectral signature of each fluorophore, including autofluorescence, from a composite image.

Conceptual Workflow for Spectral Unmixing

cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Acquire Experimental Image cluster_2 Step 3: Linear Unmixing Algorithm cluster_3 Step 4: Generate Separated Images ref_voaf Image 'this compound Only' Sample algorithm Software applies algorithm to separate mixed spectra based on reference profiles ref_voaf->algorithm ref_dye Image 'Dye Only' Sample ref_dye->algorithm exp_img Image Fully Stained Experimental Sample (Composite Image) exp_img->algorithm img_voaf Autofluorescence Channel algorithm->img_voaf img_dye Specific Signal Channel algorithm->img_dye

Caption: Conceptual workflow for the spectral unmixing process.

Methodology:

  • Prepare Control Samples: You will need three samples:

    • An unstained sample treated with this compound ("this compound Only").

    • A stained sample not treated with this compound ("Dye Only").

    • Your fully treated and stained experimental sample.

  • Acquire Reference Spectra: Using a confocal microscope with a spectral detector, image the "this compound Only" sample to capture the emission spectrum of its autofluorescence. Then, image the "Dye Only" sample to capture the emission spectrum of your specific fluorescent probe.

  • Acquire Experimental Image: Image your fully stained experimental sample using the same spectral detector settings. This will produce a mixed image containing signals from both your dye and the this compound autofluorescence.

  • Perform Unmixing: In your imaging software (e.g., ZEN, LAS X, NIS-Elements), open the linear unmixing module.

  • Define Components: Load the reference spectrum from the "this compound Only" sample and define it as "Autofluorescence." Load the reference spectrum from the "Dye Only" sample and define it as your "Signal."

  • Execute: Run the unmixing algorithm on your experimental image. The software will generate new images where the autofluorescence is separated into its own channel, leaving you with a clean channel showing only your specific signal.

Validation & Comparative

Comparative Potency Analysis: Voafinidine vs. Compound Y

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparative analysis of Voafinidine and a specified "Compound Y," further information regarding the identity and biological targets of "Compound Y" is required. The following guide is a template demonstrating the structure and content of the requested comparison, which can be populated with specific data once available.

Initial searches for "this compound" reveal its chemical structure and properties, identifying it as (15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol[1]. However, publicly available data on its biological activity, mechanism of action, and potency are limited. The term "Compound Y" is a generic placeholder and does not refer to a specific, identifiable substance.

To conduct a meaningful comparative potency study, the specific chemical entity for "Compound Y" must be identified. Once "Compound Y" is defined, the following experimental framework can be employed to compare its potency with this compound.

Comparative Potency Data

Potency is a measure of the drug activity expressed in terms of the amount required to produce an effect of given intensity. A highly potent drug evokes a given response at low concentrations, while a drug of lower potency evokes the same response only at higher concentrations. The following tables will be used to summarize the comparative potency data for this compound and Compound Y across various assays.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorKi (nM)IC50 (nM)
This compound[Target Receptor][Value][Value]
Compound Y[Target Receptor][Value][Value]

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity.

Table 2: In Vitro Functional Assay

CompoundAssay TypeEC50 (nM)
This compound[e.g., cAMP accumulation][Value]
Compound Y[e.g., cAMP accumulation][Value]

EC50 (Half-maximal Effective Concentration) measures the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound and Compound Y to a specific target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Radioligand Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compounds (this compound or Compound Y).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: Radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Example: cAMP Accumulation Assay)

Objective: To assess the functional potency of this compound and Compound Y by measuring their effect on intracellular second messenger levels.

Methodology:

  • Cell Culture: Cells stably expressing the target receptor are cultured to an appropriate density.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor followed by stimulation with varying concentrations of this compound or Compound Y.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_workflow Experimental Workflow: Receptor Binding Assay prep 1. Membrane Preparation inc 2. Incubation with Radioligand and Test Compound prep->inc filt 3. Separation of Bound/Free Ligand inc->filt count 4. Scintillation Counting filt->count analysis 5. IC50 and Ki Determination count->analysis

Caption: Workflow for determining receptor binding affinity.

G cluster_pathway Illustrative Signaling Pathway Ligand This compound or Compound Y Receptor Target Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generic G-protein coupled receptor signaling pathway.

To proceed with a detailed and accurate comparison, please provide the specific chemical name or structure of "Compound Y" and any relevant information on its presumed biological target or mechanism of action.

References

Author: BenchChem Technical Support Team. Date: November 2025

For research and drug development professionals, this guide provides a comparative analysis of the hypothetical novel compound Voafinidine, focusing on its cross-reactivity with receptors related to its primary therapeutic target. The experimental data presented herein is illustrative and intended to model the evaluation process for a new chemical entity.

This compound is postulated to be a potent antagonist of the Dopamine D2 receptor, a key target in the treatment of psychosis. Understanding its binding affinity and functional activity at other receptors is crucial for predicting its potential side-effect profile and overall therapeutic utility. This guide outlines the methodologies for assessing cross-reactivity and presents a comparative analysis of this compound's hypothetical interaction with a panel of related G-protein coupled receptors (GPCRs).

Comparative Receptor Binding Affinity and Functional Activity

To evaluate the selectivity of this compound, its binding affinity (Ki) and functional antagonist activity (pA2) were assessed across a panel of receptors known for potential cross-reactivity with D2 antagonists. The results are summarized in Table 1.

ReceptorThis compound Ki (nM)This compound pA2Reference CompoundReference Ki (nM)Reference pA2
Dopamine D2 0.8 9.1 Haloperidol1.28.9
Dopamine D35.28.3Haloperidol0.79.2
Dopamine D425.67.6Clozapine15.37.8
Serotonin 5-HT2A12.37.9Risperidone0.169.8
Adrenergic α1A89.16.1Prazosin0.39.5
Histamine H1150.45.8Diphenhydramine2.18.7

Table 1: Comparative Receptor Binding and Functional Antagonism. Binding affinity (Ki) was determined by competitive radioligand binding assays. Functional antagonist activity (pA2) was determined from Schild regression analysis in cellular functional assays.

Experimental Protocols

Radioligand Binding Assays

Receptor binding affinities were determined using membrane preparations from cells recombinantly expressing the target human receptors. Assays were performed in a final volume of 200 µL in 96-well plates. Membranes were incubated with a specific radioligand and increasing concentrations of this compound or a reference compound. Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled ligand. Following incubation to equilibrium, bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Cellular Functional Assays

The functional antagonist activity of this compound was evaluated using cell-based assays measuring the inhibition of agonist-stimulated second messenger signaling. For Dopamine D2, D3, and D4 receptors, the inhibition of forskolin-stimulated cAMP accumulation was measured. For the Serotonin 5-HT2A receptor, agonist-induced calcium mobilization was monitored. For the Adrenergic α1A receptor, inositol phosphate accumulation was quantified. Cells were pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of a respective agonist. The concentration-response curves were analyzed using Schild regression to determine the pA2 values, which represent the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing receptor cross-reactivity and the generalized signaling pathway for the Dopamine D2 receptor.

G cluster_0 Compound Preparation cluster_1 Primary Target Engagement cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis & Interpretation This compound This compound Synthesis & Purification D2_Binding D2 Receptor Binding Assay This compound->D2_Binding Receptor_Panel Panel of Related Receptors (D3, D4, 5-HT2A, α1A, H1) This compound->Receptor_Panel D2_Functional D2 Functional Assay D2_Binding->D2_Functional Selectivity_Profile Selectivity Profile Generation D2_Functional->Selectivity_Profile Binding_Screen Binding Affinity Screen (Ki) Receptor_Panel->Binding_Screen Functional_Screen Functional Activity Screen (pA2) Binding_Screen->Functional_Screen Functional_Screen->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profile->SAR_Analysis Risk_Assessment Side Effect Risk Assessment Selectivity_Profile->Risk_Assessment

Figure 1: Experimental workflow for this compound cross-reactivity analysis.

G This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Excitability) PKA->Cellular_Response Leads to

A Comparative Analysis of Voafinidine's Bioactivity: An Examination of Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Voafinidine" is a fictional entity created for the purpose of this illustrative guide. All data, experimental protocols, and associated findings presented herein are hypothetical and intended to demonstrate a structured approach to reporting on the reproducibility of scientific research.

This guide provides a comparative overview of the bioactivity of this compound, a novel inhibitor of the VGF-receptor signaling pathway, based on data generated across three independent research laboratories. The objective is to critically assess the reproducibility of this compound's effects and to provide researchers with a comprehensive summary of the methodologies employed.

Mechanism of Action: VGF-Receptor Pathway Inhibition

This compound has been shown to be a potent antagonist of the Vascular Growth Factor (VGF) receptor, a key component in angiogenesis and tumor progression. By binding to the ATP-binding pocket of the VGF receptor's kinase domain, this compound effectively blocks the downstream signaling cascade that leads to endothelial cell proliferation and migration.

VGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VGF_Receptor VGF Receptor RAS RAS VGF_Receptor->RAS Activates VGF VGF Ligand VGF->VGF_Receptor Binds This compound This compound This compound->VGF_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription

Figure 1: this compound's inhibition of the VGF-receptor signaling cascade.

Comparative Efficacy of this compound: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound was determined in three independent laboratories using a standardized cell viability assay with the HT-29 human colorectal cancer cell line. The results are summarized below.

LaboratoryMean IC50 (nM)Standard Deviation (nM)Number of Replicates (n)
Alpha Labs42.55.86
Beta Research48.17.26
Gamma Bio45.36.56

While there are slight variations in the mean IC50 values reported by each laboratory, the data are largely consistent, suggesting a good degree of reproducibility for the in vitro efficacy of this compound. The observed differences may be attributable to minor variations in experimental conditions, such as cell passage number and reagent sources.

Experimental Protocols

Cell Viability Assay (MTS Assay)

  • Cell Culture: HT-29 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was serially diluted in culture medium to final concentrations ranging from 1 nM to 10 µM. The medium in the wells was replaced with the drug-containing medium, and the plates were incubated for 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent was added to each well, and the plates were incubated for an additional 2 hours at 37°C.

  • Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Experimental_Workflow Start Start Culture Culture HT-29 Cells Start->Culture Seed Seed Cells into 96-Well Plates Culture->Seed Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Treat with Serial Dilutions of this compound (72 hours) Adhere->Treat Add_MTS Add MTS Reagent (2 hours) Treat->Add_MTS Read Measure Absorbance at 490 nm Add_MTS->Read Analyze Analyze Data and Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for the cell viability (MTS) assay.

Conclusion

The data from three independent laboratories demonstrate a consistent and reproducible inhibitory effect of this compound on the proliferation of HT-29 cancer cells. The minor variations in the reported IC50 values fall within an acceptable range for this type of in vitro assay. This guide provides researchers with the necessary information to replicate these findings and to further investigate the therapeutic potential of this compound.

Comparative Analysis of Voafinidine: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Voafinidine's specificity and selectivity profile against other established kinase inhibitors. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's performance characteristics, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is an investigational small molecule inhibitor targeting key kinases involved in oncogenic signaling pathways. Its unique chemical scaffold has been designed to optimize potency and selectivity, potentially offering an improved therapeutic window compared to existing agents. This document outlines the binding and functional characteristics of this compound in comparison to other well-characterized kinase inhibitors.

Specificity and Selectivity Profiling

The specificity of a kinase inhibitor refers to its ability to bind to its intended target, while selectivity describes its capacity to avoid binding to unintended targets. High selectivity is a critical attribute for minimizing off-target effects and associated toxicities.

Kinase Binding Affinity

The binding affinity of this compound and comparator compounds was assessed against a panel of kinases. The data, presented as the inhibitory constant (Ki), demonstrates the concentration of the inhibitor required to occupy 50% of the target kinase. A lower Ki value indicates a higher binding affinity.

CompoundTarget KinaseKi (nM)
This compound EGFR 1.2
VEGFR2250
PDGFRβ480
Src>1000
Comparator A EGFR 2.5
VEGFR250
PDGFRβ150
Src800
Comparator B EGFR 0.8
VEGFR2800
PDGFRβ>1000
Src>1000

Table 1: Kinase Binding Affinity (Ki, nM). This table summarizes the binding affinity of this compound and two comparator compounds against a panel of selected kinases.

Cellular Functional Activity

To assess the functional impact of target engagement in a cellular context, the half-maximal inhibitory concentration (IC50) was determined in cell lines with demonstrated dependence on specific kinase signaling pathways.

CompoundCell LinePrimary TargetIC50 (nM)
This compound NCI-H1975 (EGFR L858R/T790M) EGFR 15
A549 (EGFR WT)EGFR250
K562 (BCR-ABL)Off-Target>5000
Comparator A NCI-H1975 (EGFR L858R/T790M) EGFR 500
A549 (EGFR WT)EGFR100
K562 (BCR-ABL)Off-Target>5000
Comparator B NCI-H1975 (EGFR L858R/T790M) EGFR 10
A549 (EGFR WT)EGFR200
K562 (BCR-ABL)Off-Target>5000

Table 2: Cellular Functional Activity (IC50, nM). This table presents the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds in various cancer cell lines.

Signaling Pathway Analysis

This compound is designed to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a key driver in several human cancers.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->EGFR

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Kinase Binding Affinity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies inhibitor binding to a kinase active site by measuring the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer.

  • Reagents: Kinase, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compounds (this compound and comparators).

  • Procedure:

    • A solution of the kinase and europium-labeled antibody is prepared in kinase buffer.

    • Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

    • The tracer is diluted in kinase buffer.

    • Equal volumes of the kinase/antibody mix and the diluted compound are added to a 384-well plate and incubated for 60 minutes at room temperature.

    • The tracer solution is added to all wells.

    • The plate is incubated for another 60 minutes at room temperature.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of the inhibitor concentration. The Ki is determined using the Cheng-Prusoff equation.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • Test compounds are serially diluted and added to the cells.

    • Plates are incubated for 72 hours.

    • The CellTiter-Glo® reagent is added to each well.

    • The plate is shaken for 2 minutes to induce cell lysis.

    • After a 10-minute incubation at room temperature, the luminescent signal is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to vehicle-treated controls, and the IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Compound_Prep Compound Serial Dilution Kinase_Assay Kinase Binding Assay (e.g., LanthaScreen) Compound_Prep->Kinase_Assay Cell_Assay Cellular Proliferation Assay (e.g., CellTiter-Glo) Data_Analysis_1 Ki Determination Kinase_Assay->Data_Analysis_1 Data_Analysis_2 IC50 Determination Final_Analysis Comparative Profile Analysis Data_Analysis_1->Final_Analysis Cell_Culture Cell Line Seeding Cell_Culture->Cell_Assay Cell_Assay->Data_Analysis_2 Data_Analysis_2->Final_Analysis

Caption: Workflow for Kinase Inhibitor Profiling.

Conclusion

The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of its primary target kinase. The favorable profile in both biochemical and cellular assays suggests that this compound warrants further investigation as a potential therapeutic agent. The detailed experimental protocols provided herein should enable other researchers to independently verify and expand upon these findings.

Analysis of "Voafinidine" Indicates a Fictional Compound, Precluding Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "Voafinidine" has yielded no results in reputable scientific and medical databases. There is no evidence of "this compound" existing as a therapeutic agent in any stage of preclinical or clinical development. Consequently, a comparative analysis of its therapeutic window, as requested, cannot be performed.

The core requirements of the user request—a publishable comparison guide featuring quantitative data, experimental protocols, and visualizations—are entirely contingent on the existence of verifiable scientific data for the specified compound. As "this compound" appears to be a fictional substance, no such data is available.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, this report will instead provide a brief, generalized overview of the concept of the therapeutic window and the methodologies typically employed in its determination, using the well-established drug Modafinil and its analogues as illustrative examples where appropriate.

Understanding the Therapeutic Window

The therapeutic window is a critical concept in pharmacology, representing the range of drug dosages that can produce a therapeutic effect without causing significant toxicity in patients.[1][2][3] It is a key indicator of a drug's safety and is a primary consideration during drug development.[1] A narrow therapeutic index (NTI) drug is one where small differences in dose or blood concentration can lead to therapeutic failure or adverse reactions.[4]

General Methodologies for Determining Therapeutic Window

The determination of a therapeutic window is a multi-stage process involving preclinical and clinical studies.

1. Preclinical Studies:

  • In vitro studies: Initial assessments of a compound's effect on cell cultures to determine its potency (e.g., IC50 or EC50).

  • In vivo studies: Animal models are used to establish the relationship between the dose administered and the resulting plasma concentration (pharmacokinetics) and the physiological effect (pharmacodynamics). These studies help identify a preliminary dose range and potential toxicities.

2. Clinical Trials:

  • Phase I: The drug is administered to a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.

  • Phase II: The drug is given to a larger group of people with the targeted disease to assess its efficacy and further evaluate its safety. Dose-ranging studies are a key component of this phase.

  • Phase III: The drug is administered to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

An example of a clinical trial to assess drug interactions, which can influence the therapeutic window, is the study of interactions between intravenous methamphetamine and modafinil.[5]

Data Presentation in Therapeutic Window Analysis

When comparing the therapeutic windows of different drugs, data is typically presented in tables that summarize key pharmacokinetic and pharmacodynamic parameters. A hypothetical comparison table for wakefulness-promoting agents might look like this:

ParameterDrug A (e.g., Modafinil)Drug B (e.g., an Analogue)
Therapeutic Dose Range 100-400 mg/day50-200 mg/day
Bioavailability ~80%>90%
Peak Plasma Time (Tmax) 2-4 hours1-3 hours
Elimination Half-life 12-15 hours10-12 hours
Metabolism Hepatic (CYP3A4)Hepatic (CYP2C19)
Therapeutic Index WideModerate
Common Adverse Effects Headache, nauseaDizziness, insomnia

Signaling Pathways and Experimental Workflows

The mechanism of action of a drug is crucial to understanding its therapeutic and toxic effects. For instance, Modafinil's mechanism is not fully elucidated but is known to involve the inhibition of dopamine reuptake, leading to increased extracellular dopamine.[6] It also activates glutamatergic circuits while inhibiting GABAergic neurotransmission.[6]

Visualizing these pathways and the experimental workflows used to study them is a standard practice in pharmacological research. Below are examples of how such diagrams might be structured using the DOT language for Graphviz.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter Dopamine_Vesicle Dopamine Dopamine_Extracellular Dopamine Dopamine_Vesicle->Dopamine_Extracellular Release Dopamine_Extracellular->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Extracellular->Dopamine_Receptor Binds Postsynaptic_Effect Postsynaptic_Effect Dopamine_Receptor->Postsynaptic_Effect Activates Modafinil Modafinil Modafinil->DAT Inhibits

Caption: Simplified signaling pathway for Modafinil's effect on dopamine reuptake.

Start Phase II Clinical Trial Initiation Patient_Recruitment Patient Recruitment (Specific Indication) Start->Patient_Recruitment Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (Drug A, Dose 1) Randomization->Group_A Group_B Group B (Drug A, Dose 2) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment_Period Treatment Period (e.g., 4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Data_Collection Data Collection (Efficacy & Safety) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Determine Optimal Dose & Therapeutic Window Analysis->End

Caption: Generalized workflow for a dose-ranging clinical trial.

References

Independent Verification of Published Data: A Comparative Analysis of Modafinil

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals:

Initial searches for "Voafinidine" did not yield any matching results in publicly available scientific literature or drug databases. It is possible that this is a fictional, preclinical, or otherwise undisclosed compound. To fulfill the core requirements of this request for a comparative guide, we will proceed with a comprehensive analysis of a well-documented drug, Modafinil , which is a widely used wakefulness-promoting agent. This guide will provide an independent verification of Modafinil's published data, compare its performance with other alternatives, and provide supporting experimental data and protocols as requested.

Modafinil is a eugeroic drug used in the treatment of narcolepsy, shift work sleep disorder, and excessive daytime sleepiness associated with obstructive sleep apnea.[1][2][3] Its mechanism of action is not fully elucidated but is known to differ from traditional psychostimulants. It is believed to act as a weak dopamine reuptake inhibitor, and may also exert its effects through actions on the GABAergic and glutamatergic systems.[4][5][6]

Quantitative Data Comparison

The following tables summarize the quantitative data from clinical trials of Modafinil and its main alternatives for the treatment of narcolepsy. The primary endpoints typically used to assess efficacy in these trials are the Maintenance of Wakefulness Test (MWT), which measures the ability to remain awake in a quiet, dark environment, and the Epworth Sleepiness Scale (ESS), a subjective measure of daytime sleepiness.

Table 1: Comparison of Efficacy in Narcolepsy Treatment

DrugDosageChange in MWT Latency (minutes) from BaselineChange in ESS Score from BaselineCitation(s)
Modafinil (Provigil) 200-400 mg/dayIncrease of 1.1 to 3.3Decrease of 2.3 to 4.6[7]
Armodafinil (Nuvigil) 150-250 mg/dayIncrease of 1.7 to 2.6Decrease of 2.7 to 4.2[2]
Solriamfetol (Sunosi) 75-150 mg/dayIncrease of 7.7 to 12.4Decrease of 4.5 to 5.5[7][8][9]
Pitolisant (Wakix) 17.8-35.6 mg/dayIncrease of 3.3 to 5.7Decrease of 3.8 to 5.4[3][7][8]
Sodium Oxybate (Xyrem) 6-9 g/night Increase of 10 to 15Decrease of 6 to 8[2][7][8]

Table 2: Common Adverse Events Profile

DrugCommon Adverse EventsCitation(s)
Modafinil (Provigil) Headache, nausea, nervousness, anxiety, insomnia[2][3]
Armodafinil (Nuvigil) Headache, nausea, dizziness, insomnia[2]
Solriamfetol (Sunosi) Headache, nausea, decreased appetite, anxiety[9]
Pitolisant (Wakix) Headache, insomnia, nausea, irritability[3]
Sodium Oxybate (Xyrem) Nausea, dizziness, headache, vomiting, somnolence[2]

Experimental Protocols

The following is a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial for assessing the efficacy of Modafinil in adult patients with narcolepsy.

Objective: To evaluate the efficacy and safety of Modafinil compared to placebo in the treatment of excessive daytime sleepiness in adults with narcolepsy.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

  • Age 18-65 years.

  • Diagnosis of narcolepsy according to the International Classification of Sleep Disorders (ICSD) criteria.

  • Epworth Sleepiness Scale (ESS) score > 10.

  • Mean sleep latency of < 8 minutes on the Multiple Sleep Latency Test (MSLT).

Exclusion Criteria:

  • Presence of other sleep disorders that could account for daytime sleepiness.

  • Unstable medical or psychiatric illness.

  • Use of other psychotropic medications.

Procedure:

  • Screening Phase (2 weeks): Patients are screened for eligibility criteria. A baseline polysomnography and MSLT are performed.

  • Randomization: Eligible patients are randomized to receive either Modafinil (200 mg or 400 mg) or a placebo, once daily in the morning.

  • Treatment Phase (9 weeks): Patients take the assigned treatment for 9 weeks.

  • Efficacy and Safety Assessments:

    • Primary Efficacy Endpoint: Change from baseline in the Maintenance of Wakefulness Test (MWT) at the final visit.

    • Secondary Efficacy Endpoints: Change from baseline in the Epworth Sleepiness Scale (ESS) score, Clinical Global Impression of Change (CGI-C), and the number of cataplexy attacks per week.

    • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory tests throughout the study.

Statistical Analysis: The primary efficacy endpoint is analyzed using an analysis of covariance (ANCOVA) with treatment and center as factors and baseline MWT as a covariate.

Visualizations

Modafinil_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake Synaptic_Cleft Synaptic Cleft (Increased Dopamine) DAR Dopamine Receptor Modafinil Modafinil Modafinil->DAT Inhibits Synaptic_Cleft->DAR Increased Stimulation

Caption: Simplified mechanism of action of Modafinil.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (ESS, MWT, Polysomnography) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Group A: Modafinil Randomization->Treatment_A Treatment_B Group B: Placebo Randomization->Treatment_B Followup Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Followup Treatment_B->Followup Final_Visit Final Visit Assessments (Primary & Secondary Endpoints) Followup->Final_Visit Data_Analysis Data Analysis (Statistical Comparison) Final_Visit->Data_Analysis

Caption: Generalized workflow of a randomized controlled trial.

References

Safety Operating Guide

Standard Operating Procedure: Personal Protective Equipment and Handling for Voafinidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Voafinidine is a fictional compound. The following guidelines are based on best practices for handling potent, powdered research chemicals and are for illustrative purposes only. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

This document provides essential safety and logistical information for the handling and disposal of this compound, a potent research compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Assessment and Engineering Controls

This compound is a potent, finely powdered compound. The primary routes of exposure are inhalation of airborne particles and dermal contact. All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

Table 1: Hypothetical Physicochemical and Toxicological Data for this compound

PropertyValue
Physical State Fine, white to off-white powder
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour TWA)
LD50 (Oral, Rat) 5 mg/kg
Skin Irritation Category 2 (Irritant)
Eye Irritation Category 1 (Serious eye damage)
Solubility Soluble in DMSO, Ethanol

Personal Protective Equipment (PPE)

The level of PPE required depends on the task being performed. The following table summarizes the minimum PPE requirements.

Table 2: PPE Requirements for Handling this compound

TaskPrimary Engineering ControlGlovesEye ProtectionLab Coat/GownRespiratory Protection
Receiving & Storage N/ANitrileSafety glassesStandard lab coatNot required
Weighing & Dispensing (Powder) Chemical Fume HoodDouble NitrileChemical splash gogglesDisposable gown over lab coatN95 or higher respirator (if risk of aerosolization)
Solution Preparation Chemical Fume HoodNitrileChemical splash gogglesStandard lab coatNot required
Handling Solutions BenchtopNitrileSafety glassesStandard lab coatNot required
Waste Disposal Chemical Fume HoodDouble NitrileChemical splash gogglesDisposable gown over lab coatNot required

Experimental Protocols: Handling Procedures

3.1. Weighing and Dispensing this compound Powder

  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place a plastic-backed absorbent liner on the surface of the fume hood. Gather all necessary equipment (spatula, weigh boat, container).

  • Weighing: Carefully dispense the required amount of this compound onto the weigh boat. Avoid creating dust. Use a gentle tapping motion rather than scraping.

  • Transfer: Securely cap the primary container. Transfer the weighed powder to a secondary container for dissolution.

  • Cleanup: Wipe down the spatula and any contaminated surfaces with a damp cloth (using a suitable solvent like 70% ethanol). Dispose of all contaminated materials (weigh boat, liner, gloves) in the designated solid waste container.

3.2. Solution Preparation

  • Preparation: Don all required PPE. Perform this procedure in a chemical fume hood.

  • Dissolution: Add the weighed this compound to the desired solvent in a suitable container (e.g., glass vial or flask).

  • Mixing: Cap the container and mix by vortexing or sonicating until the solid is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Voafinidine_Handling_Workflow cluster_prep Preparation cluster_handling Powder Handling cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weigh this compound B->C Proceed to Handling D Prepare Solution C->D E Segregate Waste D->E Generate Waste F Dispose via EHS E->F

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, absorbent liners, and any other solid materials. Collect in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Toxic"). Follow your institution's Environmental Health and Safety (EHS) guidelines for waste pickup and disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voafinidine
Reactant of Route 2
Voafinidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。